SGR-1505
Description
Structure
3D Structure
Properties
CAS No. |
2661481-41-8 |
|---|---|
Molecular Formula |
C18H12ClF4N9O |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
(3R)-N-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]-11-fluoro-3-methyl-3-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H12ClF4N9O/c1-17(18(21,22)23)8-30(11-7-24-13-5-12(20)29-31(13)14(11)17)16(33)28-9-4-10(19)15(25-6-9)32-26-2-3-27-32/h2-7H,8H2,1H3,(H,28,33)/t17-/m1/s1 |
InChI Key |
DEMHKALZEXJNJH-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@]1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Canonical SMILES |
CC1(CN(C2=C1N3C(=CC(=N3)F)N=C2)C(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
SGR-1505: A Deep Dive into its Mechanism of Action in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a critical mediator of nuclear factor-kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[2][3] In certain subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[2] this compound targets the proteolytic activity of MALT1, thereby inhibiting this oncogenic signaling cascade.[4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of this compound in various B-cell lymphoma models, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] A Phase 1 clinical trial (NCT05544019) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies, with initial results showing a favorable safety profile and encouraging preliminary efficacy.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: MALT1 Inhibition
This compound functions as a potent and selective allosteric inhibitor of MALT1.[1] MALT1 is a paracaspase that, upon activation within the CBM complex, cleaves several substrates to promote NF-κB activation. By binding to an allosteric site on the MALT1 protein, this compound prevents the conformational changes necessary for its proteolytic activity. This leads to the downstream inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]
The CARD11-BCL10-MALT1 (CBM) Signaling Pathway
The CBM complex is central to the activation of NF-κB in lymphocytes. The pathway is initiated by signals from the B-cell receptor (BCR), leading to the activation of Protein Kinase C beta (PKCβ). PKCβ then phosphorylates CARD11 (also known as CARMA1), causing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the active CBM complex.[3] This complex then recruits and activates other downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. This compound's inhibition of MALT1's proteolytic activity acts as a critical bottleneck in this pathway.
Preclinical Data
A summary of the key preclinical data for this compound is presented below.
In Vitro Potency
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Biochemical MALT1 Inhibition | Purified MALT1 enzyme | 1.3 | [4] |
| BCL10 Cleavage | OCI-LY10 | 22 | [4] |
| IL-10 Secretion | OCI-LY10 | 36 | [4] |
| Anti-proliferative | OCI-LY10 (BTKi-sensitive ABC-DLBCL) | 71 | [4] |
| Anti-proliferative | OCI-LY3 (BTKi-resistant ABC-DLBCL) | Not specified, but active | [2] |
| Anti-proliferative | REC-1 (Mantle Cell Lymphoma) | 57 | [4] |
Pharmacokinetics
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 9.4 | 1.2 | 1.6 | 57 | [4] |
| Rat | 3.8 | 0.98 | 3.1 | 77 | [4] |
| Dog | 0.86 | 2.0 | 31 | 92 | [4] |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard laboratory practices and available information.
Biochemical MALT1 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MALT1.
-
Methodology:
-
Recombinant human MALT1 protease is incubated with a fluorogenic substrate in an appropriate assay buffer.
-
This compound is added at various concentrations.
-
The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell-Based Assays (BCL10 Cleavage, IL-10 Secretion, Anti-proliferative)
-
Objective: To assess the effect of this compound on MALT1 activity and cell viability in B-cell lymphoma cell lines.
-
Methodology:
-
Cell Culture: OCI-LY10 and REC-1 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours for anti-proliferative assays).
-
BCL10 Cleavage Assay: After treatment, cell lysates are collected and analyzed by Western blot using an antibody specific for BCL10 to assess the extent of its cleavage.
-
IL-10 Secretion Assay: The cell culture supernatant is collected, and the concentration of secreted IL-10 is measured using an ELISA kit.
-
Anti-proliferative Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: For each assay, the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: B-cell lymphoma cells (e.g., OCI-LY10) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy). This compound is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.
-
Clinical Development
This compound is currently being evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with relapsed or refractory mature B-cell malignancies (NCT05544019).[7]
Phase 1 Trial (NCT05544019) Overview
-
Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
-
Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of this compound, and to assess its preliminary anti-tumor activity.[7]
-
Patient Population: Patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), DLBCL, Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL), who have received a median of four prior treatment regimens.[6]
Preliminary Phase 1 Results
As of a data cutoff in mid-2025, the following preliminary results have been reported:
-
Safety: this compound was generally well-tolerated, with no dose-limiting toxicities observed. The most common treatment-related adverse events were rash and fatigue.[6]
-
Efficacy: An overall response rate (ORR) of 22% was observed across all dose levels in 45 evaluable patients. Responses were seen in patients with CLL, WM, MZL, and ABC-DLBCL.[6]
Conclusion
This compound is a promising novel therapeutic agent for the treatment of B-cell lymphomas, with a well-defined mechanism of action targeting the MALT1 paracaspase and the NF-κB signaling pathway. Its potent preclinical activity, including in BTKi-resistant models, and encouraging preliminary clinical data suggest that this compound has the potential to address a significant unmet medical need for patients with relapsed or refractory B-cell malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Figure 1 from The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]
- 3. schrodinger.com [schrodinger.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Targeting a Key Node in B-Cell Malignancies
An In-Depth Technical Guide to SGR-1505: A Novel MALT1 Allosteric Inhibitor
This compound is an orally active, investigational small molecule that functions as an allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a pivotal intracellular signaling protein that serves as a key mediator of the nuclear factor kappa B (NF-κB) pathway, a critical driver for the survival and proliferation of various B-cell lymphomas.[3][4] The protein possesses dual functionality, acting as both a scaffold for protein complex assembly and as a cysteine protease (paracaspase) that cleaves specific substrates to regulate signaling.[5][6]
In many B-cell malignancies, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), the NF-κB pathway is constitutively active, rendering cells dependent on MALT1 activity for survival.[3][5][7] This dependency makes MALT1 a compelling therapeutic target. This compound is specifically designed to inhibit the proteolytic activity of MALT1, offering a novel therapeutic strategy, especially for relapsed or refractory B-cell malignancies, including those that have developed resistance to upstream pathway inhibitors like Bruton's Tyrosine Kinase (BTK) inhibitors.[3][8][9] Preclinical and early clinical data suggest that this compound is a potent and selective inhibitor with a favorable safety profile and encouraging anti-tumor activity.[2][8][10]
The MALT1 Signaling Pathway
The activation of MALT1 is a central event in the canonical NF-κB signaling cascade initiated by antigen receptor stimulation, such as the B-cell receptor (BCR).[11][12][13] The pathway proceeds through the following key steps:
-
Receptor Stimulation and Upstream Kinase Activity: Engagement of the BCR triggers a cascade of tyrosine phosphorylation events that activate Protein Kinase C (PKC).[11][13]
-
CBM Complex Formation: PKC phosphorylates the scaffold protein CARD11 (also known as CARMA1), inducing a conformational change. This allows CARD11 to oligomerize and recruit B-cell lymphoma 10 (BCL10) and MALT1, forming the trimeric CARD11-BCL10-MALT1 (CBM) signalosome.[5][14][15]
-
MALT1 Scaffolding Function: Within the CBM complex, MALT1 acts as a scaffold, recruiting TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14] TRAF6 then mediates the K63-linked polyubiquitination of itself and other targets, leading to the recruitment and activation of the IκB kinase (IKK) complex.[13][16]
-
Canonical NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases NF-κB (typically the p50/RelA dimer) to translocate into the nucleus and activate the transcription of target genes that promote cell survival, proliferation, and inflammation.[17]
-
MALT1 Proteolytic Function: Concurrently, the formation of the CBM complex activates the paracaspase function of MALT1. MALT1 then cleaves several key substrates after arginine residues, which fine-tunes and sustains the NF-κB response.[11][18] Notable substrates include:
This compound: Mechanism of Allosteric Inhibition
This compound functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active catalytic site.[3][20] This binding event induces a conformational change in the MALT1 protein that specifically inactivates its protease function without affecting its scaffolding role.[1]
The mechanism unfolds as follows:
-
Binding to Allosteric Site: this compound binds to a regulatory pocket on MALT1.
-
Inhibition of Protease Activity: This binding prevents the MALT1 paracaspase from adopting the active conformation required for substrate cleavage.
-
Blockade of Substrate Cleavage: Key substrates like BCL10 and RelB are no longer cleaved. This abrogates the sustained pro-survival signaling that is characteristic of MALT1-dependent lymphomas.[8]
-
Suppression of NF-κB Pathway: By blocking the proteolytic amplification loop, the overall activity of the NF-κB pathway is significantly diminished.[17]
-
Induction of Apoptosis: The reduction in NF-κB-driven transcription of anti-apoptotic and pro-proliferative genes leads to cell cycle arrest and ultimately apoptosis in the malignant B-cells.[6][21]
Quantitative Data
The potency and clinical activity of this compound have been characterized through extensive preclinical and clinical studies.
Table 1: Preclinical Potency of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference |
|---|---|---|---|
| Biochemical Assay | MALT1 Protease | 1.3 nM | [8] |
| BCL10 Cleavage Assay | OCI-LY10 | 22 nM | [8] |
| IL-10 Secretion Assay | OCI-LY10 | 36 nM | [8] |
| Anti-proliferative Assay | OCI-LY10 | 71 nM | [8] |
| Anti-proliferative Assay | REC-1 (MCL) | 57 nM |[8] |
Table 2: Phase 1 Clinical Trial (NCT05544019) Efficacy in Relapsed/Refractory B-Cell Malignancies
| Parameter | Patient Cohort | Value | Reference |
|---|---|---|---|
| Overall Response Rate (ORR) | All Evaluable Patients (n=45) | 22% (10/45) | [10] |
| Response Rate | Chronic Lymphocytic Leukemia (CLL/SLL) (n=17) | 17.6% (3/17) | [10] |
| Response Rate | Waldenström Macroglobulinemia (WM) (n=5) | 100% (5/5) | [10] |
| Response Rate | Marginal Zone Lymphoma (MZL) (n=5) | 20% (1/5) |[10] |
Table 3: Phase 1 Clinical Trial (NCT05544019) Safety Profile
| Adverse Event Type | Frequency | Reference |
|---|---|---|
| Any Treatment-Related Adverse Event (TRAE) | 43% (21/49) | [10] |
| Most Common TRAE: Rash | 12% | [10] |
| Most Common TRAE: Fatigue | 12% | [10] |
| Treatment-Emergent Serious Adverse Events (SAEs) | 20% (10/49) | [10] |
| Treatment-Related SAEs | One event |[10] |
Table 4: Pharmacokinetics of this compound in Preclinical Models
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Mouse | 9.4 | 1.2 | 1.6 | 57% | [8] |
| Rat | 3.8 | 0.98 | 3.1 | 77% | [8] |
| Dog | 0.86 | 2.0 | 31 | 92% | [8] |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45% |[8] |
Table 5: Pharmacodynamic Activity of this compound
| Biomarker | Assay | Result | Reference |
|---|---|---|---|
| IL-2 Inhibition | Ex vivo stimulation of T-cells from treated patients | ~90% inhibition achieved at ≥ 150 mg QD | [10] |
| Cytokine Release | In vitro whole blood assay | ~50-fold more potent than JNJ-6633 |[17] |
Experimental Protocols
The evaluation of this compound relies on a suite of biochemical, cellular, and in vivo assays to determine its potency, mechanism of action, and anti-tumor efficacy.
MALT1 Biochemical Protease Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified MALT1 protein.
-
Objective: To determine the IC50 value of an inhibitor against recombinant MALT1 protease.
-
Methodology:
-
Reagents: Recombinant, purified MALT1 protease (often engineered as a dimer for constitutive activity), a fluorogenic MALT1 substrate (e.g., based on the LVSR cleavage motif), assay buffer, and test compound (this compound).[19][22]
-
Procedure: a. Dispense serial dilutions of the test compound (dissolved in DMSO) into a 384-well microplate.[23] b. Add purified MALT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. d. Monitor the increase in fluorescence over time using a plate reader. The signal is proportional to MALT1 proteolytic activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition relative to a vehicle control (DMSO) against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay confirms target engagement in a cellular context by measuring the inhibition of the cleavage of a known MALT1 substrate.
-
Objective: To assess the ability of this compound to inhibit MALT1 protease activity inside living cells.
-
Methodology:
-
Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL lines OCI-LY3, OCI-LY10, or TMD8) under standard conditions.[6][23]
-
Procedure: a. Seed cells and treat with serial dilutions of this compound or vehicle control for a specified time (e.g., 24 hours).[23] b. For cell lines without constitutive MALT1 activity (e.g., Jurkat T-cells), stimulate the pathway with PMA and ionomycin for 1-2 hours before harvesting.[24] c. Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Determine protein concentration using a BCA assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies specific for a MALT1 substrate (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-GAPDH). The antibody should detect both the full-length and cleaved forms of the substrate.[6][23] g. Apply a secondary HRP-conjugated antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for the full-length and cleaved substrate. A potent inhibitor will show a dose-dependent decrease in the cleaved fragment and a corresponding increase in the full-length protein.[6]
-
Cell Viability / Anti-proliferative Assay
This assay measures the effect of MALT1 inhibition on the growth and survival of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various lymphoma cell lines.
-
Methodology:
-
Cell Culture: Use a panel of B-cell lymphoma cell lines, including those known to be MALT1-dependent (e.g., OCI-LY10) and MALT1-independent as controls.[8]
-
Procedure: a. Seed cells at a low density in 96-well plates. b. Add serial dilutions of this compound and incubate for an extended period (e.g., 72 to 120 hours) to allow for effects on proliferation.[23] c. Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active, viable cells. d. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the percentage of cell viability against the drug concentration and calculate the GI50 value using non-linear regression.
-
In Vivo B-Cell Lymphoma Xenograft Model
This assay evaluates the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in mice bearing human lymphoma xenografts.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[6]
-
Procedure: a. Subcutaneously implant a human B-cell lymphoma cell line (e.g., OCI-LY13) or patient-derived xenograft (PDX) tissue into the flank of the mice.[8][25] b. Allow tumors to grow to a palpable, measurable size (e.g., ~100-200 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, this compound in combination with a BTK inhibitor).[26] d. Administer the drug orally (p.o.) according to the desired schedule (e.g., once or twice daily).[21] e. Measure tumor volume with calipers at regular intervals throughout the study. Monitor animal body weight and general health. f. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for substrate cleavage or RNA-seq).[20]
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the this compound-treated groups and the vehicle control group.
-
Conclusion and Future Directions
This compound represents a highly promising, mechanism-driven therapeutic agent targeting the MALT1 paracaspase. Its allosteric mode of action provides potent and selective inhibition of the proteolytic activity crucial for the survival of NF-κB-addicted B-cell malignancies.[4][20] Preclinical data have established its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents, in models of DLBCL and other lymphomas.[8][26]
Initial results from the Phase 1 clinical trial (NCT05544019) have demonstrated a manageable safety profile and encouraging signs of clinical efficacy across a range of heavily pretreated B-cell malignancies, including in patients who have failed prior BTK inhibitor therapy.[2][9][10] The robust pharmacodynamic response, evidenced by the profound inhibition of IL-2, confirms strong target engagement in patients.[10] Together, these findings provide a strong rationale for the continued development of this compound as a potential best-in-class MALT1 inhibitor and a valuable new treatment option for patients with difficult-to-treat B-cell cancers.[7][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 3. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
- 11. MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. B-cell receptor-driven MALT1 activity regulates MYC signaling in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated In Silico Discovery of this compound: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Protease activity of MALT1: a mystery unravelled | Biochemical Journal | Portland Press [portlandpress.com]
- 19. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 21. MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia | Blood | American Society of Hematology [ashpublications.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 24. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
The Discovery and Synthesis of SGR-1505: A Computationally-Driven Approach to a Novel MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] Developed by Schrödinger, its discovery marks a significant advancement in the application of computational chemistry to accelerate drug development.[1][2] This technical guide details the discovery process, available data on its synthesis, preclinical and clinical findings, and the underlying mechanism of action of this compound in the context of B-cell malignancies.
Introduction to this compound and its Target
This compound is a potent and selective small molecule inhibitor of MALT1, a key protein in the NF-κB signaling pathway.[5] MALT1 is a paracaspase that, as part of the CARD11-BCL10-MALT1 (CBM) complex, is crucial for the activation of NF-κB signaling downstream of the B-cell receptor (BCR).[2] In certain B-cell lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), this pathway is constitutively active, driving cancer cell proliferation and survival.[2] this compound is being developed for the treatment of mature B-cell malignancies, including those that have developed resistance to other therapies like BTK inhibitors.[1][2]
Discovery: An In Silico Triumph
The discovery of this compound is a testament to the power of physics-based computational platforms in drug discovery. Schrödinger's approach allowed for the rapid identification of a clinical candidate with a well-balanced profile.[6]
The process began with a published Novartis scaffold as a starting point.[1] Schrödinger's computational platform then explored a vast chemical space, assessing over 8.2 billion compounds in silico.[7] This computational screening, which included multi-parameter optimization (MPO) for potency and drug-like properties, allowed the team to prioritize a small subset of molecules for synthesis.[6]
Ultimately, only 129 compounds were synthesized, with just 78 in the lead series, to identify this compound.[6][8] This highly efficient process led to the identification of a development candidate in approximately 10 months, a significant acceleration compared to traditional drug discovery timelines.[1][7]
Synthesis of this compound
While the detailed, step-by-step chemical synthesis of this compound is proprietary and not publicly disclosed, the discovery process highlights a key aspect of modern medicinal chemistry. The use of a "synthetically-aware, reaction-based enumeration" workflow in the computational phase ensured that the prioritized virtual compounds were synthetically accessible.[9] This approach avoids the common pitfall of designing molecules that are theoretically potent but practically impossible or very costly to synthesize.
The general workflow for the synthesis of a novel compound like this compound would typically involve a multi-step process starting from commercially available starting materials, with purification and characterization at each step. However, the specific reagents, reaction conditions, and purification methods for this compound have not been made public.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[1][4] MALT1 is a critical component of the CBM signalosome, which is activated downstream of the B-cell receptor. Upon BCR activation, a signaling cascade leads to the formation of the CBM complex, which then activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation.
This compound's inhibition of MALT1 blocks this cascade, thereby preventing NF-κB activation and inducing apoptosis in MALT1-dependent cancer cells.[5]
Caption: MALT1 Signaling Pathway and this compound's Point of Intervention.
Preclinical and Clinical Data
This compound has demonstrated promising activity in both preclinical models and early clinical trials.
Preclinical Data
In preclinical studies, this compound has shown potent and selective inhibition of MALT1. It has demonstrated anti-tumor activity as a single agent and in combination with BTK and BCL-2 inhibitors in various B-cell malignancy models.[1][10] Notably, it has shown activity in both BTK inhibitor-sensitive and -resistant cell lines.[2][4]
| Parameter | Cell Line | Value |
| MALT1 Inhibition IC50 | OCI-LY10 | <10 nM[4] |
| IL-10 Secretion Inhibition IC50 | OCI-LY10 | 10-100 nM[4] |
Clinical Data
This compound has completed a Phase 1 study in healthy volunteers and is currently in a Phase 1 trial for patients with relapsed or refractory B-cell malignancies.[1][5] Initial results from the patient trial have shown that this compound is well-tolerated with a favorable safety profile.[3][5] Encouraging preliminary efficacy has been observed across a range of B-cell malignancies.[3][5]
In a Phase 1 study with 49 heavily pretreated patients, this compound achieved an overall response rate of 22% across all dose levels.[11] The FDA has granted Fast Track designation to this compound for the treatment of adult patients with Waldenström macroglobulinemia who have progressed after at least two prior lines of therapy, including a BTK inhibitor.[10][12]
| Clinical Trial | Patient Population | Key Findings |
| Phase 1 | Relapsed/Refractory B-cell Malignancies (n=49) | Overall Response Rate: 22%[11] |
| Favorable safety and tolerability[3] | ||
| Responses observed in CLL and Waldenström macroglobulinemia[3] |
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, this section provides generalized methodologies for the types of assays that would have been used to characterize this compound.
MALT1 Enzymatic Assay (Generalized)
-
Objective: To determine the in vitro potency of this compound in inhibiting MALT1 enzymatic activity.
-
Methodology:
-
Recombinant human MALT1 enzyme is incubated with a fluorogenic substrate.
-
This compound is added at various concentrations.
-
The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.
-
Cell Proliferation Assay (Generalized)
-
Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
-
Methodology:
-
B-cell lymphoma cell lines (e.g., OCI-LY10) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.
-
Luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
-
In Vivo Xenograft Model (Generalized)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with a human B-cell lymphoma cell line.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).
-
Caption: High-Level Experimental Workflow for this compound Development.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for patients with B-cell malignancies. Its discovery through a computationally-driven approach highlights the potential of these technologies to accelerate the development of novel medicines. The favorable preclinical and early clinical data suggest that this compound could be a valuable addition to the treatment landscape for these cancers, particularly in the relapsed/refractory setting and for patients with resistance to existing therapies. Further clinical studies will be crucial to fully define its efficacy and safety profile and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. schrodinger.com [schrodinger.com]
- 5. Schrödinger, Inc. - Schrödinger Highlights Discovery of this compound, Clinical-Stage MALT1 Inhibitor, at American Chemical Society National Meeting [ir.schrodinger.com]
- 6. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schrödinger Highlights Discovery of this compound, Clinical-Stage MALT1 Inhibitor, at American Chemical Society National Meeting | Nasdaq [nasdaq.com]
SGR-1505: A Technical Whitepaper on Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGR-1505 is a potent, orally bioavailable, allosteric inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical node in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver in various B-cell malignancies.[1][2] Preclinical and early clinical studies have demonstrated that this compound effectively engages its target and shows promising anti-tumor activity in models of B-cell lymphomas, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the target engagement and validation studies for this compound, including detailed experimental methodologies and quantitative data.
Introduction to this compound and its Target, MALT1
MALT1 is a paracaspase that, upon activation of the B-cell receptor (BCR), forms the CBM complex, leading to the activation of the NF-κB pathway.[1][2] This pathway is constitutively active in several subtypes of non-Hodgkin's lymphoma, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target. This compound is a small molecule designed to allosterically inhibit the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cells.[1][2]
Signaling Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of action of this compound.
Preclinical Target Engagement and Validation
A series of in vitro and in vivo studies were conducted to confirm the engagement of this compound with MALT1 and to validate its therapeutic potential.
Biochemical and Cellular Assays
The potency of this compound was evaluated through various biochemical and cell-based assays.
| Assay Type | Description | This compound IC50 |
| Biochemical Assay | Inhibition of MALT1 enzymatic activity. | 1.3 nM |
| BCL10 Cleavage Assay | Inhibition of MALT1-mediated cleavage of its substrate BCL10 in OCI-LY10 cells. | 22 nM |
| IL-10 Secretion Assay | Inhibition of IL-10 secretion in OCI-LY10 cells. | 36 nM |
| Antiproliferative Assay | Inhibition of proliferation in ABC-DLBCL OCI-LY10 cells. | 71 nM |
| Antiproliferative Assay | Inhibition of proliferation in Mantle Cell Lymphoma REC-1 cells. | 57 nM |
Experimental Protocols
This assay assesses the ability of this compound to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its direct substrate, BCL10.
-
Cell Culture: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period.
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified, and the IC50 is calculated.
This assay measures the functional consequence of MALT1 inhibition on the production of the NF-κB target gene, IL-10.
-
Cell Culture and Treatment: OCI-LY10 cells are seeded in 96-well plates and treated with a dilution series of this compound.
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of IL-10 in the supernatant is quantified using a commercial human IL-10 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the IL-10 concentrations in the treated samples are determined. The IC50 value is calculated based on the dose-response curve.
This assay determines the effect of this compound on the proliferation of B-cell lymphoma cell lines.
-
Cell Staining: Cells (e.g., OCI-LY10, REC-1) are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment: The CFSE-labeled cells are cultured in the presence of various concentrations of this compound.
-
Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.
-
Analysis: The proliferation index is calculated based on the distribution of cells across different generations (peaks of decreasing fluorescence). The IC50 for proliferation inhibition is then determined.
In Vivo Efficacy in Xenograft Models
This compound demonstrated significant anti-tumor activity in mouse xenograft models of B-cell lymphoma.[3]
| Xenograft Model | Treatment | Outcome |
| ABC-DLBCL (OCI-LY10) | This compound Monotherapy | Strong anti-tumor activity |
| Mantle Cell Lymphoma (REC-1) | This compound Monotherapy | Strong anti-tumor activity |
| Relapsed/Refractory B-cell Lymphoma | This compound in combination with a BTK inhibitor | Overcame drug-induced resistance |
-
Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Clinical Validation and Pharmacodynamics
A Phase 1 clinical trial (NCT05544019) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory B-cell malignancies.
Pharmacodynamic Evidence of Target Engagement
Preliminary data from the Phase 1 study in healthy subjects and patients provided evidence of MALT1 inhibition.
-
Cytokine Release Inhibition: this compound inhibited cytokine release in ex vivo stimulated human whole blood, providing pharmacodynamic evidence of MALT1 inhibition.
-
IL-2 Inhibition: In patients, this compound demonstrated inhibition of T-cell derived IL-2 upon ex vivo stimulation, with approximately 90% inhibition achieved at doses of ≥ 150 mg once daily.[1]
Experimental Workflow: Whole Blood Cytokine Release Assay
Conclusion
The comprehensive preclinical and emerging clinical data strongly support the target engagement of this compound with MALT1. The potent and selective inhibition of MALT1's proteolytic activity translates to significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma models. The pharmacodynamic evidence from the Phase 1 study further validates the mechanism of action in humans. These findings underscore the potential of this compound as a promising novel therapeutic for patients with B-cell malignancies.
References
In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of the B-cell receptor (BCR).[1] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, including Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[1][2]
This compound has demonstrated potent single-agent and combination activity in preclinical models of B-cell malignancies. This document summarizes the key in vitro data for this compound, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative in vitro activity of this compound in various biochemical and cell-based assays. The data highlights the potency of this compound and includes a comparison with the clinical-stage MALT1 inhibitor, JNJ-6633.
| Assay Type | This compound IC50 (nM) | JNJ-6633 IC50 (nM) | Cell Line |
| Biochemical Assay | 1.3 | 73 | - |
| BCL10 Cleavage Assay | 22 | 98 | OCI-LY10 |
| IL-10 Secretion Assay | 36 | 267 | OCI-LY10 |
| Antiproliferative Assay | 71 | 430 | OCI-LY10 |
| Antiproliferative Assay | 57 | 884 | REC-1 (MCL) |
Data compiled from publicly available information.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard industry practices for characterizing MALT1 inhibitors.
MALT1 Biochemical Assay
This assay measures the direct enzymatic activity of MALT1 and the inhibitory effect of this compound.
Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by MALT1 results in the release of a fluorophore, which is quantified to determine the enzyme's activity.
Protocol:
-
Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100), this compound (or other test compounds), and a known MALT1 inhibitor as a positive control.
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the MALT1 enzyme to each well. c. Add the diluted this compound or control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e. Monitor the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
BCL10 Cleavage Assay
This cell-based assay assesses the ability of this compound to inhibit the MALT1-mediated cleavage of its endogenous substrate, BCL10.
Principle: ABC-DLBCL cell lines, such as OCI-LY10, exhibit constitutive MALT1 activity, leading to the cleavage of BCL10. Treatment with a MALT1 inhibitor prevents this cleavage. The levels of full-length and cleaved BCL10 are measured by Western blot.
Protocol:
-
Cell Culture: Culture OCI-LY10 cells in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum).
-
Treatment: Seed the cells and treat with a range of this compound concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies specific for BCL10 and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the percentage of BCL10 cleavage inhibition at each this compound concentration and determine the IC50 value.
IL-10 Secretion Assay
This assay measures the effect of this compound on the production and secretion of the cytokine IL-10, a downstream consequence of NF-κB activation in ABC-DLBCL cells.
Principle: Constitutive NF-κB signaling in OCI-LY10 cells leads to the secretion of IL-10. Inhibition of MALT1 by this compound blocks this signaling and reduces IL-10 secretion, which is quantified by ELISA.
Protocol:
-
Cell Culture and Treatment: Culture OCI-LY10 cells and treat with varying concentrations of this compound for a defined period (e.g., 48 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: a. Use a commercially available human IL-10 ELISA kit. b. Follow the manufacturer's instructions to measure the concentration of IL-10 in the collected supernatants.
-
Data Analysis: Plot the IL-10 concentration against the this compound concentration and determine the IC50 value for the inhibition of IL-10 secretion.
ABC-DLBCL Cell Proliferation Assay
This assay evaluates the impact of this compound on the growth and viability of ABC-DLBCL cell lines.
Principle: The proliferation of ABC-DLBCL cell lines like OCI-LY10 is dependent on the constitutive activity of the NF-κB pathway. Inhibition of MALT1 by this compound is expected to inhibit cell proliferation. Cell viability is measured using a metabolic assay.
Protocol:
-
Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a prolonged period (e.g., 72-96 hours).
-
Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well. b. Incubate according to the manufacturer's protocol. c. Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the this compound concentration. Calculate the IC50 value for the antiproliferative effect.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MALT1 signaling pathway in B-cells.
Experimental Workflow Diagram
Caption: In vitro characterization workflow for this compound.
References
Preclinical Pharmacology of SGR-1505: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of SGR-1505, an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound was developed by Schrödinger using their physics-based computational platform and is currently in clinical development for the treatment of relapsed/refractory B-cell malignancies.[1][2][3] Preclinical data have demonstrated that this compound is a highly potent and selective inhibitor of MALT1, exhibiting anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents.[1][2]
Mechanism of Action
This compound functions as a potent, small molecule allosteric inhibitor of MALT1's enzymatic activity.[4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is situated downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway.[6][7][8] As the sole proteolytic component of the CBM signalosome, MALT1 plays a critical role in mediating nuclear factor kappa B (NF-κB) signaling, a pathway essential for the survival and proliferation of certain B-cell lymphomas.[6][9][10] Constitutive activation of the NF-κB pathway is a defining characteristic of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[4][6] By inhibiting MALT1, this compound effectively blocks this signaling cascade, leading to anti-proliferative effects in cancer cells.[4][5]
In Vitro Activity
This compound has demonstrated potent activity in a variety of in vitro assays, confirming its inhibitory effect on MALT1 and its anti-proliferative capabilities in B-cell lymphoma cell lines.
| Assay Type | Cell Line | IC50 | Reference |
| Biochemical MALT1 Inhibition | - | 1.3 nM | [9] |
| BCL10 Cleavage | OCI-LY10 | 22 nM | [9] |
| IL-10 Secretion | OCI-LY10 | 10-100 nM | [5] |
| Anti-proliferative | OCI-LY10 | 71 nM | [9] |
| Anti-proliferative | REC-1 (Mantle Cell Lymphoma) | 57 nM | [9] |
| Anti-proliferative | OCI-LY3 (BTKi-resistant) | Active | [4][11] |
Notably, this compound shows anti-proliferative activity in both BTK inhibitor (BTKi)-sensitive (OCI-LY10) and BTKi-resistant (OCI-LY3) ABC-DLBCL cell lines.[4][12] Preclinical studies have also indicated that this compound is more potent than the competitor MALT1 inhibitor, JNJ-6633.[6][13] For instance, in a human primary T-cell based assay, this compound showed at least a ten-fold greater potency than JNJ-6633.[6] Furthermore, approximately a 50-fold lower concentration of this compound was required to achieve 90% inhibition of cytokine release in an in vitro whole blood assay from healthy human subjects compared to JNJ-6633.[14]
In Vivo Pharmacology
The anti-tumor efficacy of this compound has been evaluated in vivo using xenograft models of B-cell lymphomas.
| Model | Treatment | Outcome | Reference |
| ABC-DLBCL Cell Line-Derived Xenograft | This compound Monotherapy | Tumorostatic and regressive antitumor activity | [4][6] |
| Patient-Derived Xenograft (ABC-DLBCL) | This compound Monotherapy | Tumorostatic and regressive antitumor activity | [6] |
| ABC-DLBCL OCI-LY13 Xenograft | This compound Monotherapy | Strong antitumor activity | [9] |
| Mantle Cell Lymphoma REC-1 Xenograft | This compound Monotherapy | Strong antitumor activity | [9] |
| ABC-DLBCL Xenograft | This compound + Ibrutinib (BTKi) | Tumorostatic and regressive antitumor activity | [4][6] |
| B-cell Lymphoma Models | This compound + BTK/BCL-2 Inhibitors | Strong combination impact on cell viability, overcame drug-induced resistance | [2][9][13] |
These studies demonstrate that this compound is active as a single agent and also shows synergistic or additive effects when combined with standard-of-care agents like BTK and BCL-2 inhibitors.[1][2] The combination of this compound with a BTK inhibitor has been shown to overcome drug-induced resistance in relapsed/refractory B-cell lymphoma models.[9]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in multiple species, revealing favorable drug-like properties.
| Species | Clearance | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 9.4 mL/min/kg | 1.2 | 1.6 | 57 | [9] |
| Rat | 3.8 mL/min/kg | 0.98 | 3.1 | 77 | [9] |
| Dog | 0.86 mL/min/kg | 2.0 | 31 | 92 | [9] |
| Cynomolgus Monkey | 1.7 mL/min/kg | 0.68 | 5.0 | 45 | [9] |
This compound exhibits low clearance and moderate to high oral bioavailability across the tested species.[9]
Experimental Protocols
While specific detailed protocols from the proprietary studies are not publicly available, the following are representative methodologies for the key experiments cited.
MALT1 Biochemical Assay
A biochemical assay to determine the IC50 of this compound against MALT1 would typically involve a purified, recombinant MALT1 enzyme and a fluorogenic substrate. The rate of substrate cleavage, and thus enzyme activity, is measured by detecting the increase in fluorescence over time.
References
- 1. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
- 2. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 3. schrodinger.com [schrodinger.com]
- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accelerated In Silico Discovery of this compound: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 10. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]
The Pivotal Role of MALT1 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a multifaceted signaling molecule that plays a critical role in the activation of the nuclear factor-κB (NF-κB) transcription factor. Possessing both scaffolding and proteolytic functions, MALT1 is a central mediator in lymphocyte activation and is implicated in the pathogenesis of certain lymphomas and autoimmune diseases. This technical guide provides an in-depth exploration of the dual roles of MALT1 in NF-κB signaling, detailing its molecular mechanisms, substrates, and regulation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for studying MALT1, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: MALT1 as a Key Regulator of NF-κB
The NF-κB family of transcription factors is a cornerstone of the immune response, regulating the expression of genes involved in inflammation, cell survival, and proliferation. The precise control of NF-κB activation is paramount, and its dysregulation is associated with numerous pathological conditions. MALT1 has emerged as a crucial regulator of NF-κB signaling, particularly in the context of antigen receptor signaling in lymphocytes.[1][2] Initially identified through its involvement in chromosomal translocations in MALT lymphoma, MALT1 is now recognized as a key component of the CARMA-BCL10-MALT1 (CBM) signalosome complex.[3][4] This guide will dissect the intricate functions of MALT1, highlighting its dual capacity as a scaffold and a paracaspase, and its impact on both canonical and non-canonical NF-κB pathways.
The Dual Function of MALT1 in NF-κB Signaling
MALT1 orchestrates NF-κB activation through two distinct yet interconnected mechanisms: its function as a molecular scaffold and its intrinsic proteolytic activity.[5][6]
MALT1 as a Scaffolding Protein
Upon T-cell or B-cell receptor stimulation, MALT1 is recruited into the CBM complex, alongside a CARMA/CARD family protein (e.g., CARMA1 in lymphocytes) and BCL10.[1][2] In this complex, MALT1 acts as a central scaffold, bringing together key downstream signaling molecules.[1] A critical event is the recruitment of the E3 ubiquitin ligase TRAF6 to the CBM complex.[6][7] This recruitment facilitates the K63-linked polyubiquitination of multiple targets, including MALT1 itself and the IKK complex regulatory subunit NEMO (IKKγ).[8][9] This ubiquitination is a crucial step for the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), leading to its proteasomal degradation and the subsequent nuclear translocation of NF-κB dimers.[6]
MALT1 as a Protease (Paracaspase)
MALT1 possesses a caspase-like domain that confers it with proteolytic activity, classifying it as a paracaspase.[3] This enzymatic function is crucial for the full and sustained activation of NF-κB and is independent of the IKK complex for some of its effects.[10] MALT1 cleaves a specific set of substrates after an arginine residue.[10] The cleavage of these substrates fine-tunes the NF-κB response.
-
RelB: A member of the NF-κB family, RelB is cleaved by MALT1.[10] This cleavage leads to its proteasomal degradation and is thought to remove an inhibitory effect on canonical NF-κB complexes (p50-RelA and p50-c-Rel), thereby promoting their sustained DNA binding and transcriptional activity.[10]
-
A20 (TNFAIP3): A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling. MALT1-mediated cleavage of A20 inactivates it, thus amplifying the NF-κB response.[11][12]
-
BCL10: While essential for CBM complex formation, BCL10 is also a substrate of MALT1. Its cleavage does not appear to be essential for NF-κB activation but has been implicated in regulating T-cell adhesion.[1][13]
-
CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB signaling. MALT1-mediated cleavage of CYLD removes this inhibitory signal.[11][12]
-
HOIL-1 (RBCK1): A component of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is involved in NF-κB activation. MALT1 cleavage of HOIL-1 can modulate canonical NF-κB signaling.[5][14]
-
Regnase-1: An RNase that promotes the degradation of mRNAs encoding inflammatory cytokines. MALT1 cleavage of Regnase-1 stabilizes these transcripts, leading to enhanced cytokine production.[5]
MALT1 in Non-Canonical NF-κB Signaling
While the primary role of wild-type MALT1 is in the canonical NF-κB pathway, the API2-MALT1 fusion oncoprotein, found in MALT lymphomas, has been shown to activate the non-canonical NF-κB pathway.[3][15] This fusion protein constitutively activates MALT1's protease function. A key substrate in this context is NF-κB-inducing kinase (NIK).[3][16] Cleavage of NIK by API2-MALT1 results in a stabilized, constitutively active NIK fragment that promotes the processing of p100 to p52, a hallmark of non-canonical NF-κB activation.[3][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to MALT1's function and inhibition.
Table 1: MALT1 Expression Levels
| Cell Type/Tissue | Expression Level | Reference |
| Lymphoid Tissues (Spleen, Lymph Node, Tonsil) | High Cytoplasmic Expression | [17] |
| Immune Cells (Dendritic cells, Monocytes) | Enhanced RNA Expression | [17] |
| Multiple Myeloma Cells | Elevated mRNA Expression | [18][19] |
| Prostate Cancer | Overexpressed | [20] |
| Hematopoietic Stem/Progenitor Cells | Low/Undetectable (in normal state) | [4] |
Table 2: MALT1 Inhibitors and their Effects
| Inhibitor | Target | Effective Concentration | Effect on NF-κB Signaling | Reference |
| MI-2 | MALT1 Protease | 200-500 nM (GI50 in ABC-DLBCL cells) | Reduces NF-κB reporter activity by 50% at 24h | [12] |
| Z-VRPR-FMK | MALT1 Protease | 50 µM | Attenuates NF-κB signature in ABC-DLBCL cells | [12] |
| Mepazine | MALT1 Protease | 4 µM | Inhibits LPS-induced NF-κB activation in macrophages | [21] |
Detailed Experimental Protocols
MALT1 In Vitro Cleavage Assay
This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.
Methodology:
-
Cell Lysis: Lyse cells (e.g., stimulated Jurkat T-cells) in a suitable lysis buffer.[10]
-
Immunoprecipitation: Precipitate endogenous or overexpressed MALT1 from the cell lysate using an anti-MALT1 antibody coupled to Protein A/G beads.[22]
-
Washing: Wash the beads extensively to remove non-specific proteins.
-
Cleavage Reaction: Resuspend the beads in a cleavage assay buffer. Add a fluorogenic substrate peptide, such as Ac-LRSR-AMC (based on the BCL10 cleavage site) or Ac-LVSR-AMC (based on the RelB cleavage site), to a final concentration of 20-25 µM.[10][22]
-
Incubation: Incubate the reaction at 30°C.
-
Measurement: Measure the release of the fluorescent group (AMC) over time using a microplate reader (excitation ~360 nm, emission ~460 nm).[22][23]
Co-Immunoprecipitation (Co-IP) of the CBM Complex
This protocol is used to study the interaction between MALT1 and other components of the CBM complex, such as BCL10 and CARMA1.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without high concentrations of SDS) to preserve protein-protein interactions.[24][25]
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads to reduce non-specific binding.[25]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one component of the complex (e.g., anti-MALT1 or anti-BCL10).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other suspected components of the complex (e.g., probe for BCL10 and CARMA1 if MALT1 was immunoprecipitated).
NF-κB Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., 293T or Jurkat) with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.[26]
-
Stimulation/Inhibition: Treat the cells with stimuli to activate NF-κB (e.g., PMA/ionomycin) or with MALT1 inhibitors.
-
Cell Lysis: Lyse the cells after the treatment period.
-
Luciferase Measurement: Measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Conclusion and Future Directions
MALT1 stands as a critical signaling node in the NF-κB pathway, with its dual scaffolding and proteolytic functions providing multiple layers of regulation. Its essential role in lymphocyte activation and its pathogenic involvement in lymphoma and autoimmune diseases make it an attractive therapeutic target. The development of specific MALT1 protease inhibitors has shown promise in preclinical models of ABC-DLBCL and other inflammatory conditions.[21][27] Future research will likely focus on further elucidating the full spectrum of MALT1 substrates, understanding the precise spatiotemporal regulation of its activity, and advancing MALT1-targeted therapies into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the complex biology of MALT1 and its role in health and disease.
References
- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of NF-κB signaling by caspases and MALT1 paracaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness [frontiersin.org]
- 15. Non-Canonical NF-κB Activation and Abnormal B Cell Accumulation in Mice Expressing Ubiquitin Protein Ligase-Inactive c-IAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MALT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 18. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death | Blood Advances | American Society of Hematology [ashpublications.org]
- 19. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrative Analysis of MALT1 as a Potential Therapeutic Target for Prostate Cancer and its Immunological Role in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 23. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
SGR-1505: A Technical Whitepaper on a Novel Allosteric MALT1 Inhibitor for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGR-1505 is a potent and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas.[1][2] Developed by Schrödinger, Inc., this compound was discovered through a sophisticated computational platform and has demonstrated significant preclinical anti-tumor activity.[3][4] It is currently under investigation in a Phase 1 clinical trial for the treatment of relapsed or refractory B-cell malignancies.[2][5][6] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule with a complex heterocyclic structure. Its development focused on optimizing potency while maintaining favorable drug-like properties, including permeability and solubility.[7]
| Property | Value | Reference |
| IUPAC Name | N-[5-chloro-6-(2H-1,2,3-triazol-2-yl)-3-pyridinyl]-2-fluoro-7,8-dihydro-8-methyl-8-(trifluoromethyl)-6H-Pyrazolo[1,5-a]pyrrolo[2,3-e]pyrimidine-6-carboxamide | [8] |
| CAS Number | 2661481-41-8 | [9][10][11] |
| Molecular Formula | C₁₈H₁₂ClF₄N₉O | [10][11] |
| Molecular Weight | 481.79 g/mol | [10][11] |
| SMILES String | C[C@]1(CN(c2cnc3cc(F)nn3c21)C(=O)Nc4cc(c(nc4)-n5nccn5)Cl)C(F)(F)F | [8] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in DMSO (100 mg/mL) | [11] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of the MALT1 protease.[9][11][12] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR).[13][14] In many B-cell lymphomas, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the NF-κB pathway is constitutively active, promoting cell survival and proliferation.[13][14]
MALT1's proteolytic activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, thereby sustaining the pro-survival signaling. This compound binds to an allosteric site on MALT1, inducing a conformational change that inhibits its enzymatic function. This leads to the suppression of NF-κB signaling, resulting in decreased proliferation and induction of apoptosis in MALT1-dependent cancer cells.[9][11][12][13]
MALT1 Signaling Pathway and Inhibition by this compound
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Preclinical Characterization
In Vitro Potency
This compound has demonstrated potent inhibition of MALT1 in both biochemical and cellular assays.
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| Biochemical MALT1 Inhibition | - | 1.3 | [15] |
| BCL10 Cleavage | OCI-LY10 | 22 | [10][15] |
| IL-10 Secretion | OCI-LY10 | 36 | [10][15] |
| Anti-proliferative Activity | OCI-LY10 | 71 | [10][15] |
| Anti-proliferative Activity | REC-1 (Mantle Cell Lymphoma) | 57 | [15] |
In Vivo Efficacy
In preclinical xenograft models of B-cell lymphoma, this compound has shown strong anti-tumor activity, both as a monotherapy and in combination with other standard-of-care agents like BTK inhibitors.[2][4][16]
Pharmacokinetics
Pharmacokinetic studies in multiple species have indicated that this compound has favorable properties for an orally administered drug, including low clearance and moderate to high oral bioavailability.[15]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 9.4 | 1.2 | 1.6 | 57 |
| Rat | 3.8 | 0.98 | 3.1 | 77 |
| Dog | 0.86 | 2.0 | 31 | 92 |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary. However, this section provides representative methodologies for the key assays based on publicly available information and standard laboratory practices.
MALT1 Biochemical Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified MALT1 protein.
Caption: A representative workflow for a MALT1 biochemical inhibition assay.
Protocol:
-
Serially dilute this compound in DMSO and dispense into a 384-well plate.[10]
-
Add purified recombinant MALT1 protein in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT).[10]
-
Incubate the compound and enzyme at room temperature for a defined period (e.g., 40 minutes).[10]
-
Initiate the reaction by adding a fluorogenic MALT1 substrate (e.g., TAMRA-LVSRGAAS-QSY7).[10]
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value by fitting the data to a dose-response curve.
BCL10 Cleavage Assay (Western Blot)
This cellular assay assesses the ability of this compound to inhibit MALT1-mediated cleavage of its substrate BCL10 in a relevant cancer cell line.
Protocol:
-
Culture ABC-DLBCL cells (e.g., OCI-LY10) to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BCL10.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for full-length and cleaved BCL10 to determine the extent of inhibition.[17]
IL-10 Secretion Assay (ELISA)
This assay measures the effect of this compound on the secretion of the cytokine IL-10, a downstream effector of NF-κB signaling in some B-cell lymphomas.
Protocol:
-
Seed ABC-DLBCL cells (e.g., OCI-LY10) in a multi-well plate.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24-48 hours).
-
Perform a sandwich ELISA using a commercially available human IL-10 ELISA kit.[3][11]
-
Briefly, coat a 96-well plate with a capture antibody for human IL-10.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm and calculate the concentration of IL-10 in each sample based on the standard curve.
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Seed lymphoma cells (e.g., OCI-LY10, REC-1) in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of this compound for a prolonged period (e.g., 72-120 hours).[10]
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTT/XTT-based assay.[7][10][18]
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Implant human B-cell lymphoma cells (e.g., OCI-LY13, REC-1) subcutaneously or intravenously into immunocompromised mice (e.g., NSG mice).[13][15]
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Clinical Development
This compound is currently being evaluated in a Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies.[5][6][9]
-
Patient Population: The study has enrolled patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-Cell Lymphoma (DLBCL), Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL).[9][15] A significant portion of these patients have been heavily pretreated, with many having received prior BTK and/or BCL-2 inhibitors.[9][15]
-
Dosing: The study is evaluating both once-daily (QD) and twice-daily (Q12H) oral dosing regimens.[2][19]
-
Endpoints: The primary endpoints are to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[5][9] Secondary endpoints include assessing the pharmacokinetic profile and preliminary anti-tumor activity.[5][9]
-
Preliminary Results: Initial data from the Phase 1 trial presented at the European Hematology Association (EHA) Annual Congress indicated that this compound was well-tolerated and showed encouraging preliminary efficacy across a range of B-cell malignancies, with an overall response rate of 22% across all dose levels in evaluable patients.[9][14][15]
Conclusion
This compound is a promising, computationally designed, allosteric MALT1 inhibitor with a well-defined mechanism of action. Its potent preclinical activity and favorable pharmacokinetic profile have translated into encouraging early clinical data in heavily pretreated patients with various B-cell malignancies. The ongoing clinical development of this compound will further elucidate its therapeutic potential as a novel treatment option for this patient population.
References
- 1. A PHASE 1 STUDY OF this compound, AN ORAL, POTENT MALT1 INHIBITOR FOR... - Spurgeon S - EHA-1930 - Jun 14 2025 [library.ehaweb.org]
- 2. schrodinger.com [schrodinger.com]
- 3. Role of interleukin-10 in the regulation of tumorigenicity of a T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 9. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
- 10. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Elevated serum IL-10 levels in diffuse large B-cell lymphoma: a mechanism of aberrant JAK2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schrödinger, Inc. - Schrödinger to Present Phase 1 Clinical Data on MALT1 Inhibitor this compound at EHA Annual Congress and International Conference on Malignant Lymphoma [ir.schrodinger.com]
- 13. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Patient-derived xenografts of low-grade B-cell lymphomas demonstrate roles of the tumor microenvironment | Blood Advances | American Society of Hematology [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. jrmds.in [jrmds.in]
- 19. About Study [schrodingerclinicaltrial.com]
SGR-1505: A Technical Overview of its Binding Affinity and Kinetics with MALT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is downstream of the B-cell receptor (BCR) and Bruton's Tyrosine Kinase (BTK).[2][3] As a critical mediator of nuclear factor kappa B (NF-κB) signaling, MALT1 is a validated therapeutic target for various B-cell malignancies, including those with acquired resistance to BTK inhibitors.[2][4] this compound has demonstrated potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[4][5] Preclinical data have shown its potential as a monotherapy and in combination with other agents, leading to its advancement into Phase 1 clinical trials for mature B-cell neoplasms.[2][6] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with MALT1, including detailed experimental protocols and a summary of its inhibitory activities.
MALT1 Signaling Pathway
The MALT1 protein is a central player in the NF-κB signaling cascade initiated by antigen receptor stimulation. Upon B-cell receptor activation, a series of upstream events lead to the formation of the CBM complex, consisting of CARD11 (also known as CARMA1), BCL10, and MALT1. This complex then recruits TRAF6, an E3 ubiquitin ligase, which is crucial for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival and proliferation. This compound, as an allosteric inhibitor, binds to MALT1 and disrupts its function within this pathway.
Quantitative Data Summary
This compound demonstrates potent inhibition of MALT1 in biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound's activity.
Table 1: Biochemical and Cellular Inhibitory Activity of this compound
| Assay Type | Parameter | Value (nM) | Cell Line |
| MALT1 Biochemical Assay | IC50 | 1.3 | - |
| BCL10 Cleavage Assay | IC50 | 22 | OCI-LY10 |
| IL-10 Secretion Assay | IC50 | 36 | OCI-LY10 |
| Antiproliferative Assay | IC50 | 71 | OCI-LY10 |
| Antiproliferative Assay | IC50 | 57 | REC-1 |
Data sourced from BioWorld.[1]
While specific binding kinetics values (Kd, kon, koff) for this compound have not been publicly disclosed, they are typically determined using techniques such as Surface Plasmon Resonance (SPR).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize MALT1 inhibitors like this compound.
MALT1 Biochemical Assay
This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.
-
Compound Preparation: this compound is serially diluted in DMSO and pre-dispensed into a 384-well plate.
-
Enzyme Incubation: Recombinant MALT1 protein is added to the wells containing the compound in an assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT). The mixture is incubated for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: A fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) is added to initiate the enzymatic reaction.
-
Signal Detection: The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
BCL10 Cleavage Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity on its natural substrate, BCL10, within a cellular context.
-
Cell Culture and Treatment: A suitable cell line with constitutive MALT1 activity (e.g., OCI-LY10) is cultured and treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for both full-length and cleaved BCL10.
-
Detection and Quantification: The bands corresponding to full-length and cleaved BCL10 are visualized and quantified.
-
Data Analysis: The ratio of cleaved to full-length BCL10 is calculated for each inhibitor concentration, and the IC50 value is determined.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding and dissociation of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant MALT1 protein is immobilized onto the chip surface. A reference channel without MALT1 is also prepared for background subtraction.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor chip surface at a constant flow rate.
-
Binding and Dissociation Monitoring: The binding of this compound to MALT1 is monitored in real-time as a change in response units (RU). After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Preclinical Characterization Workflow
The preclinical development of a targeted therapy like this compound follows a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.
Conclusion
This compound is a highly potent, allosteric inhibitor of MALT1 with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, targeting a key node in the NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic for B-cell malignancies. The comprehensive preclinical characterization, encompassing in vitro potency, binding kinetics, and in vivo efficacy and safety, has supported its progression into clinical evaluation. Further investigation into its binding kinetics and continued clinical assessment will be crucial in fully elucidating the therapeutic potential of this compound.
References
SGR-1505: A Technical Overview of Early-Stage Research in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGR-1505 is an investigational, orally administered, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR) and is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2][3][4] The constitutive activation of the NF-κB pathway is a known driver in several B-cell malignancies, making MALT1 a compelling therapeutic target.[2][3][4] this compound has shown potential in both preclinical models and early-stage clinical trials for the treatment of various B-cell lymphomas, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] This document provides a comprehensive technical guide to the early-stage research and development of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent allosteric inhibitor of MALT1's proteolytic activity.[1] By inhibiting MALT1, this compound disrupts the CBM signalosome, a key player in the activation of the NF-κB pathway.[2][3][4] This pathway is crucial for the survival and proliferation of certain B-cell lymphomas. The diagram below illustrates the role of MALT1 in the NF-κB signaling cascade and the point of intervention for this compound.
Preclinical Data
In Vitro Potency and Anti-Proliferative Activity
This compound has demonstrated potent inhibition of MALT1 enzymatic activity and anti-proliferative effects in various B-cell lymphoma cell lines, including those sensitive and resistant to BTK inhibitors.[1]
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Biochemical MALT1 Inhibition | - | 1.3 | [1] |
| BCL10 Cleavage | OCI-LY10 (ABC-DLBCL) | 22 | [1] |
| IL-10 Secretion | OCI-LY10 (ABC-DLBCL) | 36 | [1] |
| Anti-Proliferative | OCI-LY10 (ABC-DLBCL) | 71 | [1] |
| Anti-Proliferative | REC-1 (Mantle Cell Lymphoma) | 57 | [1] |
| MALT1 Inhibition | OCI-LY10 (ABC-DLBCL) | <10 | [1] |
| IL-10 Secretion | OCI-LY10 (ABC-DLBCL) | 10-100 | [1] |
In Vivo Efficacy
In vivo studies using xenograft models of B-cell lymphomas have shown that this compound has significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents like BTK inhibitors.[2][3][4] The combination of this compound with a BTK inhibitor has been shown to overcome drug-induced resistance in models of relapsed/refractory B-cell lymphomas.[1]
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in multiple species, demonstrating moderate to high oral bioavailability and low clearance.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 9.4 | 1.2 | 1.6 | 57 | [1] |
| Rat | 3.8 | 0.98 | 3.1 | 77 | [1] |
| Dog | 0.86 | 2.0 | 31 | 92 | [1] |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 | [1] |
Clinical Research: Phase I Trial (NCT05544019)
An ongoing Phase I, open-label, dose-escalation study is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory mature B-cell malignancies.[5]
Study Design
The study employs an accelerated titration design followed by a conventional 3+3 dose-escalation to determine the maximum tolerated dose (MTD) and/or the recommended dose (RD).[2][5] The primary objectives are to assess the safety and tolerability of this compound.[2] Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity.[2]
Preliminary Clinical Efficacy
As of a data cutoff of May 13, 2025, preliminary results from the Phase I trial have shown encouraging anti-tumor activity across various B-cell malignancies.
| Indication | Number of Patients | Overall Response Rate (ORR) | Reference |
| All B-Cell Malignancies | 45 (evaluable) | 22% | [6] |
| Chronic Lymphocytic Leukemia (CLL) | 17 | 3 responders | [6] |
| Waldenström Macroglobulinemia (WM) | 5 | 5 responders | [6] |
| Marginal Zone Lymphoma (MZL) | 5 | 1 responder | [6] |
| ABC-Diffuse Large B-Cell Lymphoma (DLBCL) | 4 | 1 partial response | [6] |
Safety and Tolerability
This compound has been generally well-tolerated in the Phase I study.[7] No dose-limiting toxicities or deaths due to treatment-emergent adverse events were reported.[6] The most common side effects were rash (12%) and fatigue (12%).[6] Ten patients (20%) experienced serious treatment-emergent adverse events, with one considered treatment-related.[6]
Pharmacodynamics
Preliminary pharmacodynamic data from the trial indicated that this compound inhibits T-cell derived IL-2 upon ex vivo stimulation, achieving approximately 90% inhibition at doses of ≥ 150 mg once daily and all twice-daily doses at steady state, confirming target engagement.[7]
Experimental Protocols
Detailed experimental protocols are proprietary to the manufacturer. However, based on published data, the following general methodologies were likely employed.
In Vitro Assays
-
Biochemical MALT1 Inhibition Assay: A biochemical assay was likely used to determine the direct inhibitory activity of this compound on purified MALT1 enzyme. This would typically involve measuring the cleavage of a fluorogenic substrate in the presence of varying concentrations of the inhibitor.
-
Cellular BCL10 Cleavage Assay: To assess MALT1 activity within a cellular context, a Western blot or ELISA-based assay could be used to measure the levels of cleaved BCL10, a direct substrate of MALT1, in cell lysates after treatment with this compound.
-
IL-10 Secretion Assay: The secretion of IL-10 from activated B-cell lymphoma cell lines is dependent on MALT1 activity. An ELISA would be the standard method to quantify the concentration of IL-10 in the cell culture supernatant following treatment with this compound.
-
Anti-Proliferative Assay: Standard cell viability assays, such as those using MTS or CellTiter-Glo®, would be used to determine the effect of this compound on the proliferation of various B-cell lymphoma cell lines over a period of several days.
In Vivo Xenograft Models
-
Cell Line-Derived Xenografts: Human B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1) would be subcutaneously implanted into immunocompromised mice. Once tumors reached a specified size, mice would be randomized to receive vehicle control, this compound, a standard-of-care agent, or a combination. Tumor volume would be measured regularly to assess anti-tumor efficacy.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with B-cell malignancies would be implanted into immunocompromised mice to create models that more closely recapitulate human disease. These models would then be used to evaluate the efficacy of this compound as described above.
Clinical Trial Protocol (NCT05544019)
-
Patient Population: Patients with histologically confirmed relapsed or refractory mature B-cell malignancies who have received at least two prior lines of therapy and have measurable disease.
-
Study Design: An open-label, multicenter, dose-escalation study. The dose-escalation phase is designed to determine the MTD/RD. This is followed by dose-expansion cohorts to further evaluate safety and efficacy in specific B-cell malignancy subtypes.
-
Assessments: Safety is assessed through the monitoring of adverse events, laboratory tests, vital signs, and ECGs. Efficacy is evaluated based on standard response criteria for each lymphoma subtype. Pharmacokinetic and pharmacodynamic assessments are also performed.
Conclusion
This compound is a promising, potent, and orally available MALT1 inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its anti-tumor activity in various models of B-cell malignancies, including those with acquired resistance to BTK inhibitors. Early clinical data from the ongoing Phase I trial have shown encouraging signs of efficacy and a manageable safety profile in a heavily pre-treated patient population. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hematological malignancies.
References
- 1. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 2. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 5. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
Methodological & Application
Application Notes and Protocols for SGR-1505 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGR-1505 is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell lymphomas.[2][3][4][5] this compound inhibits the enzymatic activity of MALT1, leading to anti-proliferative effects in B-cell malignancy cell lines, including those sensitive and resistant to BTK inhibitors.[1][4][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
MALT1 Signaling Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.
Caption: MALT1 signaling pathway and this compound inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data for the described experimental protocols.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | IC50 (nM) |
| OCI-LY10 (ABC-DLBCL, BTKi-sensitive) | 71 |
| OCI-LY3 (ABC-DLBCL, BTKi-resistant) | Not specified |
| REC-1 (Mantle Cell Lymphoma) | 57 |
Note: IC50 values are based on published preclinical data.[7]
Table 2: MALT1 Target Engagement and Downstream Effects of this compound in OCI-LY10 Cells
| Assay | IC50 (nM) |
| BCL10 Cleavage Assay | 22 |
| IL-10 Secretion Assay | 36 |
Note: IC50 values are based on published preclinical data.[7]
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol determines the dose-dependent effect of this compound on the proliferation of B-cell lymphoma cell lines.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 3. schrodinger.com [schrodinger.com]
- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. This compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 7. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
Application Notes and Protocols for SGR-1505 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in preclinical xenograft mouse models of B-cell malignancies.
Introduction
This compound is an orally bioavailable small molecule that targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[1][2][3][4] This complex is a critical mediator of nuclear factor kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[1][2][3][4] In certain B-cell lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[5] this compound has demonstrated potent anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents like Bruton's tyrosine kinase (BTK) inhibitors.[1][3][4][6][7]
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to modulate the enzyme's activity. By inhibiting MALT1, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB. This, in turn, suppresses the expression of genes crucial for the survival and proliferation of malignant B-cells.
Quantitative Data Summary
Preclinical studies have demonstrated the potent and selective activity of this compound. The following tables summarize key in vitro potency and pharmacokinetic data.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| MALT1 Biochemical Assay | - | 1.3 | [8] |
| BCL10 Cleavage Assay | OCI-LY10 (ABC-DLBCL) | 22 | [8] |
| IL-10 Secretion Assay | OCI-LY10 (ABC-DLBCL) | 36 | [8] |
| Antiproliferative Assay | OCI-LY10 (ABC-DLBCL) | 71 | [8] |
| Antiproliferative Assay | REC-1 (MCL) | 57 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 9.4 | 1.2 | 1.6 | 57 | [8] |
| Rat | 3.8 | 0.98 | 3.1 | 77 | [8] |
| Dog | 0.86 | 2.0 | 31 | 92 | [8] |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 | [8] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound. These are representative protocols based on available preclinical data for this compound and other MALT1 inhibitors.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ABC-DLBCL
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous ABC-DLBCL xenograft model.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-LY10, OCI-LY3)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Preparation:
-
Culture ABC-DLBCL cells in appropriate media and conditions to maintain exponential growth.
-
On the day of implantation, harvest cells and assess viability (should be >90%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle daily.
-
Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg, twice daily).
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue treatment for a predetermined period (e.g., 14-21 days).
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight at least twice weekly throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3), show signs of ulceration, or if body weight loss exceeds 20%.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrates, RNA sequencing).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma
Objective: To assess the efficacy of this compound in a more clinically relevant PDX model.
Procedure:
The protocol for PDX models is similar to the CDX model with the following key differences:
-
Tumor Source: Instead of cell lines, tumor fragments from a patient with a B-cell malignancy are used.
-
Implantation: Small tumor fragments (approx. 30 mm3) are implanted subcutaneously in immunodeficient mice.
-
Passaging: Tumors can be serially passaged in mice to expand the model for larger studies.
-
Characterization: It is crucial to characterize the PDX model to ensure it retains the key features of the original patient tumor.
Experimental Workflow
The following diagram illustrates the general workflow for a xenograft study with this compound.
References
- 1. schrodinger.com [schrodinger.com]
- 2. This compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 5. schrodinger.com [schrodinger.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 8. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
SGR-1505: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of SGR-1505, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound targets a key node in the NF-κB signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell malignancies.
Overview and Mechanism of Action
This compound is an investigational small molecule that allosterically inhibits the protease activity of MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK).[1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[1][2] By inhibiting MALT1, this compound effectively blocks this signaling cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]
Signaling Pathway
The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the mechanism of inhibition by this compound.
Recommended Dosage for In Vivo Xenograft Studies
Preclinical evaluation of this compound in mouse xenograft models of ABC-DLBCL has demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and has shown favorable pharmacokinetic properties in multiple species.
Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft (CDX) Models
| Model | Compound | Dose (mg/kg) | Dosing Schedule | Result |
| OCI-LY10 | This compound | 10 | Oral, QD | Tumor Growth Inhibition |
| This compound | 30 | Oral, QD | Stronger Tumor Growth Inhibition | |
| This compound | 100 | Oral, QD | Tumor Regression | |
| TMD8 | This compound | 30 | Oral, QD | Significant Tumor Growth Inhibition |
| Ibrutinib | 10 | Oral, QD | Moderate Tumor Growth Inhibition | |
| This compound + Ibrutinib | 30 + 10 | Oral, QD | Synergistic Anti-Tumor Activity |
Data synthesized from preclinical posters and publications.
Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Mouse | 9.4 | 1.2 | 1.6 | 57 |
| Rat | 3.8 | 0.98 | 3.1 | 77 |
| Dog | 0.86 | 2.0 | 31 | 92 |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |
Source: Data reported from preclinical studies.[4]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models.
Experimental Workflow Diagram
Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound as a single agent or in combination in a subcutaneous ABC-DLBCL xenograft model.
Materials:
-
Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)
-
Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Reagents: this compound powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water), Matrigel (optional).
-
Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.
Protocol:
-
Tumor Cell Implantation:
-
Culture OCI-LY10 or TMD8 cells under standard conditions.
-
Harvest cells during logarithmic growth phase and assess viability (should be >90%).
-
Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
-
-
This compound Formulation and Dosing:
-
Prepare a fresh suspension of this compound in the vehicle daily. For example, for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (200 µL), weigh the required amount of this compound and suspend it in the vehicle by vortexing or sonication to ensure homogeneity.
-
Administer this compound or vehicle control orally (p.o.) via gavage once daily (QD).
-
For combination studies, administer the second agent (e.g., ibrutinib) according to its established protocol, which may be at a different time or via a different route.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g., Day 21 or 28). TGI is calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., RNA-seq to confirm NF-κB pathway modulation).[5]
-
Safety and Tolerability
In preclinical studies, this compound has been shown to be well-tolerated at efficacious doses.[4] A Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard monitoring for in vivo studies, including body weight measurements and clinical observations for signs of distress, is recommended.
Conclusion
This compound is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to 100 mg/kg QD. These application notes and protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound in relevant preclinical cancer models.
References
- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AI-Powered Accelerated Discovery of this compound: A Potent MALT1 Allosteric Inhibitor and Clinical Candidate Against B-Cell Malignancies [bldpharm.com]
- 5. schrodinger.com [schrodinger.com]
- 6. researchgate.net [researchgate.net]
SGR-1505 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGR-1505 is a potent and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell lymphomas.[2][3] As a component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1's proteolytic activity is a promising therapeutic target.[3] this compound has demonstrated anti-proliferative activity in both BTK inhibitor-sensitive and -resistant B-cell lymphoma cell lines.[3] These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for in vitro experiments.
Data Presentation
This compound Solubility
The solubility of this compound in dimethyl sulfoxide (DMSO) has been reported. Information regarding its solubility in aqueous buffers is limited; therefore, a stock solution in DMSO is recommended for experimental use.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (207.56 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
Data sourced from MedChemExpress.
In Vitro Efficacy of this compound
This compound has shown potent inhibitory activity across various assays and cell lines.
| Assay Type | Cell Line | IC₅₀ Value |
| Biochemical Assay | - | 1.3 nM |
| BCL10 Cleavage Assay | OCI-LY10 | 22 nM |
| IL-10 Secretion Assay | OCI-LY10 | 36 nM |
| Antiproliferative Assay | OCI-LY10 | 71 nM |
| Antiproliferative Assay | REC-1 (Mantle Cell Lymphoma) | 57 nM |
Data sourced from BioWorld.[4]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.82 mg of this compound (Molecular Weight: 481.79 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be used to facilitate dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (ideally ≤ 0.1%, and not exceeding 0.5%) to prevent cellular toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is good practice to first prepare an intermediate dilution of the 10 mM stock solution. For example, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS.
-
Serial Dilutions: Perform serial dilutions from the stock or intermediate solution to achieve the desired range of working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Final Dilution into Cell Culture Medium: Add the appropriate volume of the working solution to the cell culture medium to achieve the final desired treatment concentration.
-
Example: To treat cells in a well containing 1 mL of medium with a final concentration of 100 nM this compound, you would add 1 µL of a 100 µM working solution. This would result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used for your experimental treatments.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
MALT1 Signaling Pathway
Caption: Simplified MALT1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. schrodinger.com [schrodinger.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
Application Note: Detection of MALT1 Cleavage Using SGR-1505 by Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[1] MALT1 possesses paracaspase activity and plays a crucial role in the activation of NF-κB signaling, a pathway often dysregulated in B-cell lymphomas.[1][2] The proteolytic activity of MALT1 leads to the cleavage of several substrates, including BCL10, A20, CYLD, and RelB, which are critical for lymphocyte activation and survival.[2][3] SGR-1505 is a potent, orally active allosteric inhibitor of MALT1 that has shown anti-proliferative activity in various B-cell lymphoma models.[4][5] This application note provides a detailed protocol for the detection of MALT1 substrate cleavage by Western blot as a method to evaluate the efficacy of this compound.
MALT1 Signaling Pathway
The MALT1 signaling cascade is initiated by antigen receptor stimulation, leading to the formation of the CBM complex. Within this complex, MALT1 is activated and subsequently cleaves its substrates to regulate downstream signaling pathways, primarily NF-κB.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound demonstrates potent inhibition of MALT1 activity, as measured by various assays in the OCI-LY10 activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell line.
| Assay Type | Cell Line | Inhibitor | IC50 (nM) | IC90 (nM) | Reference |
| MALT1 Biochemical Assay | - | This compound | 1.3 | 7 | [4] |
| BCL10 Cleavage Assay | OCI-LY10 | This compound | 22 | 63 | [4][6] |
| IL-10 Secretion Assay | OCI-LY10 | This compound | 36 | - | [6] |
| Antiproliferative Assay | OCI-LY10 | This compound | 71 | - | [6] |
| Antiproliferative Assay | REC-1 (MCL) | This compound | 57 | - | [6] |
Experimental Protocols
Western Blot Protocol for Detecting BCL10 Cleavage
This protocol describes the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the cleavage of the MALT1 substrate, BCL10.
-
Cell Line: OCI-LY10 (or other relevant B-cell lymphoma cell line)
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG
-
HRP-conjugated Goat Anti-Mouse IgG
-
-
Other Reagents:
-
Phosphate Buffered Saline (PBS)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Protein assay kit (e.g., BCA)
-
Caption: Workflow for detecting MALT1-mediated cleavage of BCL10.
-
Cell Culture and Treatment:
-
Culture OCI-LY10 cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA or NP-40 buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and MALT1 (to assess total MALT1 levels) overnight at 4°C. A loading control antibody should also be used.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Analyze the band intensities to determine the ratio of cleaved BCL10 to full-length BCL10. A decrease in the cleaved form and an increase in the full-length form with increasing this compound concentration indicates inhibition of MALT1 activity.
-
Summary
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on MALT1 proteolytic activity by monitoring the cleavage of its substrate, BCL10, via Western blot. This method is a valuable tool for researchers in drug development and cancer biology studying MALT1 inhibitors.
References
- 1. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 2. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schrodinger.com [schrodinger.com]
- 5. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 6. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. BCL10 (MALT-Lymphoma Marker) Monoclonal Antibody (BL10/411) (8915-MSM1-P1ABX) [thermofisher.com]
Application Notes and Protocols for SGR-1505 in BTK-Resistant Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor (BCR) signaling pathway.[2][4][6] The MALT1 protease activity is crucial for mediating NF-κB signaling, a pathway that is a primary driver in a subset of B-cell lymphomas.[2][3][4] Constitutive activation of the NF-κB pathway is a hallmark of the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2][4]
Inhibition of MALT1 presents a promising therapeutic strategy for B-cell malignancies, particularly for patients who have developed resistance to BTK inhibitors. This compound has demonstrated potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines, indicating its potential to overcome BTK inhibitor resistance.[1][2][5][6] Preclinical studies have shown that this compound exhibits anti-tumor activity both as a monotherapy and in combination with the BTK inhibitor ibrutinib in xenograft models.[1][2][6] Currently, this compound is being evaluated in a Phase 1 clinical trial for patients with relapsed or refractory B-cell malignancies (NCT05544019).[3]
These application notes provide detailed protocols for evaluating the efficacy of this compound in BTK-resistant lymphoma cell lines.
Data Presentation
The following tables summarize the in vitro activity of this compound in relevant lymphoma cell lines.
Table 1: In Vitro Potency of this compound in Lymphoma Cell Lines
| Cell Line | Subtype | BTK Status | Assay | IC50 (nM) |
| OCI-LY10 | ABC-DLBCL | Sensitive | BCL10 Cleavage | 22[7] |
| OCI-LY10 | ABC-DLBCL | Sensitive | IL-10 Secretion | 36[7] |
| OCI-LY10 | ABC-DLBCL | Sensitive | Antiproliferation | 71[7] |
| REC-1 | Mantle Cell Lymphoma | Not specified | Antiproliferation | 57[7] |
| OCI-LY3 | ABC-DLBCL | Resistant | Antiproliferation | Activity demonstrated, specific IC50 not published[1][2][6] |
Table 2: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| MALT1 | Biochemical Assay | 1.3[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: this compound inhibits MALT1, blocking NF-κB signaling downstream of BTK.
References
- 1. schrodinger.com [schrodinger.com]
- 2. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 7. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
Application Note: A Guide to Studying NF-κB Pathway Downstream Effects Using SGR-1505
Audience: Researchers, scientists, and drug development professionals.
Introduction The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of immune responses, inflammation, and cell survival.[1][2] Its dysregulation, particularly constitutive activation, is a hallmark of various human cancers, including several subtypes of non-Hodgkin B-cell lymphomas.[3][4][5] MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical mediator of NF-κB signaling downstream of the B-cell receptor (BCR).[3][4][5] As a paracaspase, its proteolytic activity is essential for propagating the signal that leads to NF-κB activation.[6][7]
SGR-1505 is an orally available, potent, and selective allosteric inhibitor of MALT1.[3][5][6][8] It has demonstrated anti-proliferative and anti-tumor activity in preclinical models of B-cell malignancies, including those resistant to BTK inhibitors.[3][4][6] This makes this compound a valuable tool for investigating the downstream consequences of MALT1 inhibition and NF-κB pathway blockade. This document provides detailed protocols and data for utilizing this compound in such studies.
Mechanism of Action: this compound
This compound functions as an allosteric inhibitor of MALT1's enzymatic activity.[3][8] In the canonical NF-κB pathway, antigen receptor signaling activates a cascade involving Bruton's Tyrosine Kinase (BTK) and the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][4][5] MALT1, as part of this complex, cleaves substrates like BCL10 and RelB, a process crucial for activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), targeting it for degradation and allowing NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and initiate the transcription of target genes. By inhibiting MALT1, this compound prevents these downstream events, effectively blocking NF-κB-dependent gene expression and promoting apoptosis in cancer cells reliant on this pathway.
Data Presentation: In Vitro Activity of this compound
This compound has been evaluated in various biochemical and cell-based assays to quantify its potency against MALT1 and its downstream effects on cancer cell lines. Preclinical data have demonstrated its efficacy in inhibiting MALT1's enzymatic function and cell proliferation.[6]
| Assay Type | Target / Cell Line | Metric | Value (nM) | Reference |
| Biochemical Assay | MALT1 Protease | IC₅₀ | 1.3 | [6] |
| MALT1 Substrate Cleavage | OCI-LY10 (ABC-DLBCL) | IC₅₀ | 22 | [6] |
| Cytokine Secretion (IL-10) | OCI-LY10 (ABC-DLBCL) | IC₅₀ | 36 | [6] |
| Anti-Proliferation | OCI-LY10 (ABC-DLBCL) | IC₅₀ | 71 | [6] |
| Anti-Proliferation | REC-1 (Mantle Cell Lymphoma) | IC₅₀ | 57 | [6] |
Experimental Protocols
The following protocols are provided as a guide for using this compound to study the downstream effects of the NF-κB pathway.
Protocol 1: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of NF-κB-dependent cancer cells. This compound has demonstrated anti-proliferative activity in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[3][4][8]
Materials:
-
This compound (MedChemExpress or other supplier)
-
ABC-DLBCL cell line (e.g., OCI-LY10) or Mantle Cell Lymphoma line (e.g., REC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in culture medium. The final DMSO concentration should be ≤ 0.1%. A typical concentration range could be 1 nM to 10 µM.
-
Treatment: Add 10 µL of the diluted this compound or vehicle control (0.1% DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol quantifies the inhibition of NF-κB-mediated cytokine secretion, such as IL-10, from cancer cells following treatment with this compound.
Materials:
-
This compound
-
OCI-LY10 cell line
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Human IL-10 ELISA Kit (R&D Systems, Abcam, or similar)
-
Microplate reader
Procedure:
-
Cell Plating: Seed OCI-LY10 cells at a density of 1 x 10⁶ cells/mL in the desired plate format.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate or tubes at 300 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until use.
-
ELISA:
-
Perform the IL-10 ELISA according to the manufacturer’s instructions.
-
Briefly, add standards and collected supernatants to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).
-
-
Analysis: Calculate the concentration of IL-10 in each sample using the standard curve. Determine the percent inhibition of IL-10 secretion relative to the vehicle control and calculate the IC₅₀.
Protocol 3: Western Blot for MALT1 Substrate Cleavage
This protocol assesses the direct enzymatic activity of MALT1 in cells by measuring the cleavage of its known substrates, such as BCL10 or RelB. Inhibition of cleavage indicates successful target engagement by this compound.
Materials:
-
This compound
-
OCI-LY10 cell line
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-BCL10 (cleaved and full-length), anti-RelB, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed OCI-LY10 cells in 6-well plates at 1-2 x 10⁶ cells/mL. Treat with a dose-response of this compound or vehicle control for 4-24 hours.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-BCL10) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensity for the cleaved substrate relative to the full-length protein and the loading control (GAPDH). A decrease in the cleaved form with increasing this compound concentration indicates MALT1 inhibition.
References
- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 5. schrodinger.com [schrodinger.com]
- 6. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SGR-1505 in Combination with BTK Inhibitors for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, have significantly improved outcomes for patients with various B-cell malignancies. However, the development of resistance, often through mutations in BTK or downstream signaling components, presents a major clinical challenge. SGR-1505 is an investigational, orally active allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the B-cell receptor (BCR) signaling pathway, acting downstream of BTK. Its inhibition offers a promising strategy to overcome resistance to BTK inhibitors and enhance therapeutic efficacy. Preclinical studies have demonstrated that this compound has anti-proliferative activity in both BTK inhibitor-sensitive and -resistant cell lines. Furthermore, the combination of this compound with BTK inhibitors has shown synergistic anti-tumor effects in preclinical models of B-cell lymphomas.
This document provides detailed application notes and experimental protocols for researchers investigating the combination of this compound with BTK inhibitors like ibrutinib.
Rationale for Combination Therapy
The BCR signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies. Ibrutinib irreversibly binds to a cysteine residue (C481) in the active site of BTK, leading to its inhibition. Resistance can emerge through mutations at this binding site (e.g., C481S) or in downstream effectors like PLCγ2. MALT1 is a paracaspase that acts downstream of BTK and is essential for activating the NF-κB signaling pathway, a key pro-survival pathway in B-cell lymphomas. By targeting MALT1, this compound can inhibit NF-κB signaling independently of BTK status. This provides a strong rationale for combining this compound with BTK inhibitors to achieve a more comprehensive blockade of the BCR pathway, potentially preventing or overcoming resistance and leading to improved anti-tumor activity.
Preclinical Data Summary
Preclinical studies have shown that this compound is a potent MALT1 inhibitor with activity in various B-cell lymphoma models. The combination of this compound with BTK inhibitors has demonstrated synergistic or additive effects in reducing cell viability and inducing apoptosis in both BTK inhibitor-sensitive and -resistant cell lines.
Table 1: In Vitro Potency of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | Type | Assay | IC50 (nM) |
| OCI-LY10 | ABC-DLBCL | Biochemical (MALT1) | 1.3 |
| OCI-LY10 | ABC-DLBCL | BCL10 Cleavage | 22 |
| OCI-LY10 | ABC-DLBCL | IL-10 Secretion | 36 |
| OCI-LY10 | ABC-DLBCL | Antiproliferative | 71 |
| REC-1 | Mantle Cell Lymphoma | Antiproliferative | 57 |
ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma
Table 2: Comparative In Vitro Potency of this compound and JNJ-6633
| Assay | This compound | JNJ-6633 |
| Biochemical Assay | More potent | - |
| Anti-proliferative Effects on ABC-DLBCL cells | More potent | - |
| Human Primary T-cell based Assay | At least ten-fold more potent | - |
This table is a qualitative summary based on a direct comparison mentioned in a research abstract.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and Ibrutinib Combination
Caption: BCR signaling pathway and points of inhibition for ibrutinib and this compound.
Experimental Workflow for In Vitro Combination Studies
Caption: A typical workflow for evaluating the combination of this compound and ibrutinib in vitro.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
Objective: To determine the effect of this compound, ibrutinib, and their combination on the viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., OCI-LY10, OCI-LY3)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (MedChemExpress)
-
Ibrutinib
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Count cells and adjust density to 1 x 10^5 cells/mL.
-
Seed 100 µL of cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and ibrutinib in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (DMSO concentration should not exceed 0.1%).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound, ibrutinib, and their combination.
Materials:
-
Treated cells from the viability assay setup (or a separate experiment).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Staining:
-
Harvest cells after 48-72 hours of drug treatment.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population to exclude debris.
-
Analyze the distribution of cells in four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) across different treatment groups.
-
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of this compound and ibrutinib on the expression and phosphorylation of key proteins in the BCR and NF-κB signaling pathways.
Materials:
-
Treated cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-IκBα, anti-IκBα, anti-cleaved-RelB, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using software like ImageJ.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Conclusion
The combination of the MALT1 inhibitor this compound with BTK inhibitors like ibrutinib represents a promising therapeutic strategy for B-cell malignancies, particularly in the context of acquired resistance. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of this combination in preclinical models. These studies are crucial for advancing our understanding and supporting the clinical development of this novel therapeutic approach. This compound is currently in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies.
Pharmacokinetic and pharmacodynamic assays for SGR-1505
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of SGR-1505, a potent, orally available, allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is currently in clinical development for the treatment of relapsed or refractory B-cell malignancies[1]. MALT1 is a critical mediator of the NF-κB signaling pathway, which is a key driver in various B-cell lymphomas[1][2].
Pharmacokinetic Assays
The pharmacokinetic profile of this compound has been characterized in preclinical species and is currently being evaluated in a Phase 1 clinical trial (NCT05544019)[3][4]. The primary objective of pharmacokinetic analysis is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound[3]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 9.4 | 1.2 | 1.6 | 57 |
| Rat | 3.8 | 0.98 | 3.1 | 77 |
| Dog | 0.86 | 2.0 | 31 | 92 |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines the procedure for quantifying this compound concentrations in plasma samples, a key component of pharmacokinetic assessment in both preclinical and clinical studies[4].
Objective: To determine the concentration of this compound in plasma to calculate pharmacokinetic parameters such as Cmax, tmax, and AUC[4].
Materials:
-
Plasma samples (from preclinical species or human subjects)
-
This compound analytical standard
-
Internal standard (IS) (e.g., a structurally similar molecule not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, LC-MS grade
-
96-well plates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, standard, and quality control (QC) sample in a 96-well plate, add 150 µL of ACN containing the internal standard.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized based on the specific mass of this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for LC-MS/MS-based pharmacokinetic analysis of this compound.
Pharmacodynamic Assays
Pharmacodynamic assays are crucial for understanding the biological effects of this compound and confirming its mechanism of action. This compound is an allosteric inhibitor of MALT1 protease, which plays a key role in the NF-κB signaling pathway[3][5].
Caption: Simplified signaling pathway of MALT1 and the inhibitory action of this compound.
Table 2: Preclinical Pharmacodynamic Activity of this compound[3]
| Assay | Cell Line | IC50 (nM) |
| BCL10 Cleavage | OCI-LY10 | 22 |
| IL-10 Secretion | OCI-LY10 | 36 |
| Antiproliferative | OCI-LY10 | 71 |
| Antiproliferative | REC-1 | 57 |
Protocol 2: Ex Vivo Cytokine Release Assay
This assay provides pharmacodynamic evidence of MALT1 inhibition by measuring the suppression of cytokine release in whole blood from subjects treated with this compound[6]. Inhibition of IL-2 is a key pharmacodynamic biomarker for target engagement[2].
Objective: To assess the pharmacodynamic activity of this compound by measuring its effect on cytokine production in stimulated whole blood.
Materials:
-
Freshly collected whole blood in sodium heparin tubes
-
This compound (for in vitro experiments if needed)
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
RPMI-1640 medium
-
ELISA or Luminex-based cytokine detection kit (e.g., for IL-2, IL-10)
-
96-well culture plates
-
CO2 incubator
Procedure:
-
Blood Collection and Stimulation:
-
Collect whole blood from subjects at various time points after this compound administration.
-
Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.
-
Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Add T-cell stimulants to the appropriate wells. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Plasma Separation:
-
After incubation, centrifuge the plate at 1500 rpm for 10 minutes.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Quantify the concentration of cytokines (e.g., IL-2) in the collected plasma using a validated ELISA or Luminex assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each post-dose sample relative to the pre-dose sample.
-
A pharmacodynamic target of approximately 90% inhibition of IL-2 has been observed at doses of ≥ 150 mg QD[2].
-
Protocol 3: BCL10 Cleavage Assay (Western Blot)
This assay directly measures the inhibition of MALT1's proteolytic activity by assessing the cleavage of its substrate, BCL10[3].
Objective: To determine the potency of this compound in inhibiting MALT1-mediated BCL10 cleavage in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., OCI-LY10)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BCL10 (full-length and cleaved), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment:
-
Seed OCI-LY10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BCL10 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for full-length and cleaved BCL10.
-
Normalize the BCL10 band intensities to the loading control (GAPDH).
-
Calculate the IC50 value for the inhibition of BCL10 cleavage.
-
Caption: Workflow for the BCL10 cleavage Western blot assay.
References
- 1. schrodinger.com [schrodinger.com]
- 2. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress - BioSpace [biospace.com]
- 3. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 6. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]
Troubleshooting & Optimization
Troubleshooting SGR-1505 inconsistent results in vitro
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent in vitro results with SGR-1505. The following guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, potent, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a key mediator of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.[3][4][5] By inhibiting the proteolytic activity of MALT1, this compound disrupts this signaling cascade.[1][6]
Q2: Which cell lines are recommended for in vitro studies with this compound?
A2: this compound has shown anti-proliferative activity in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) cell lines.[1][2] Specific cell lines used in preclinical studies include OCI-LY10 (BTKi-sensitive) and OCI-LY3 (BTKi-resistant).[1] Mantle cell lymphoma (MCL) cell lines, such as REC-1, have also been shown to be sensitive to this compound.[6]
Q3: What are the expected IC50 values for this compound in vitro?
A3: The IC50 values for this compound can vary depending on the assay and cell line. Preclinical data has demonstrated a biochemical IC50 of 1.3 nM.[6] In cell-based assays with the OCI-LY10 cell line, the following IC50 values were observed:
-
BCL10 cleavage assay: 22 nM[6]
-
IL-10 secretion assay: 36 nM[6]
-
Antiproliferative assay: 71 nM[6] In the REC-1 MCL cell line, the antiproliferative IC50 was 57 nM.[6]
Troubleshooting Inconsistent Results
Q4: We are observing high variability in our anti-proliferation assays with this compound. What are the potential causes?
A4: High variability in anti-proliferation assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Seeding Density: Inconsistent cell seeding can lead to significant variability. Optimize and strictly control the cell seeding density for each experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound.
-
Incubation Time: The duration of drug exposure can impact results. Ensure consistent incubation times across all plates and experiments.
-
Assay Endpoint: The choice of viability assay (e.g., MTT, CellTiter-Glo®) can influence results. Ensure the chosen assay is linear within the range of cell numbers used.
Q5: Our measured IC50 values for this compound are consistently higher than the published data. What could be the reason?
A5: Discrepancies in IC50 values can be attributed to several experimental variables:
-
Cell Line Authenticity and Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Also, regularly test for mycoplasma contamination, which can alter cellular responses.
-
Serum Lot-to-Lot Variability: Fetal bovine serum (FBS) can contain components that bind to small molecules, reducing their effective concentration. Test different lots of FBS or consider using serum-free media if your cell line permits.
-
Assay Protocol Differences: Minor variations in protocols, such as different incubation times, cell densities, or assay reagents, can lead to shifts in IC50 values.
-
Compound Stability: Ensure the proper storage and handling of this compound to prevent degradation.
Data and Protocols
Summary of Preclinical In Vitro Data
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | - | 1.3 nM | [6] |
| BCL10 Cleavage IC50 | OCI-LY10 | 22 nM | [6] |
| IL-10 Secretion IC50 | OCI-LY10 | 36 nM | [6] |
| Anti-proliferation IC50 | OCI-LY10 | 71 nM | [6] |
| Anti-proliferation IC50 | REC-1 | 57 nM | [6] |
Detailed Experimental Protocol: Cell Proliferation Assay
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (Example with CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits MALT1, blocking the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for an in vitro cell proliferation assay with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 5. schrodinger.com [schrodinger.com]
- 6. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
Optimizing SGR-1505 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental use of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, allosteric inhibitor of the MALT1 protein.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[3] By inhibiting the enzymatic activity of MALT1, this compound disrupts the activation of the NF-κB signaling pathway, which is crucial for the proliferation and survival of certain B-cell lymphomas.[2][3]
Q2: Which cell lines are recommended for testing this compound?
A2: Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) cell lines are particularly sensitive to MALT1 inhibition. Recommended cell lines include OCI-Ly10 (BTKi-sensitive) and OCI-Ly3 (BTKi-resistant).[2][3] Mantle Cell Lymphoma (MCL) cell lines such as REC-1 are also responsive to this compound.[4]
Q3: What is the expected IC50 range for this compound?
A3: The IC50 of this compound is assay-dependent. For antiproliferative effects in sensitive cell lines like OCI-Ly10 and REC-1, the IC50 is typically in the nanomolar range.[4] Biochemical assays show even higher potency.[4] Refer to Table 1 for a summary of reported IC50 values.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[5][6]
Q5: What is the recommended final concentration of DMSO in the cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line/Target | IC50 (nM) |
| Biochemical Assay | MALT1 | 1.3 |
| BCL10 Cleavage Assay | OCI-Ly10 | 22 |
| IL-10 Secretion Assay | OCI-Ly10 | 36 |
| Antiproliferative Assay | OCI-Ly10 | 71 |
| Antiproliferative Assay | REC-1 | 57 |
Data sourced from BioWorld.[4]
Experimental Protocols
Protocol 1: Cell Viability IC50 Determination using CellTiter-Glo®
This protocol describes the determination of this compound's effect on the viability of B-cell lymphoma suspension cells using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
DMSO
-
B-cell lymphoma cell lines (e.g., OCI-Ly10, OCI-Ly3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Add 100 µL of the cell suspension to each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average vehicle control luminescence.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value is significantly higher than expected | - this compound degradation- Incorrect this compound concentration- Cell line is resistant or has lost sensitivity- Assay incubation time is too short | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Verify the concentration of the stock solution.- Confirm the identity and characteristics of the cell line.- A 72-hour incubation is generally recommended for antiproliferation assays. |
| Poor or no dose-response curve | - this compound concentration range is too narrow or not appropriate- this compound precipitated out of solution- Cell density is too high or too low | - Test a wider range of concentrations in a preliminary experiment.- Visually inspect the diluted this compound solutions for any precipitation. Ensure the final DMSO concentration is not causing solubility issues.- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| High background signal | - Contamination of the cell culture or reagents- Reagent incompatibility with the culture medium | - Use aseptic techniques and ensure all reagents are sterile.- Consult the assay manufacturer's instructions for media compatibility. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of the MALT1 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. schrodinger.com [schrodinger.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.cn [medchemexpress.cn]
SGR-1505 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SGR-1505 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of this MALT1 inhibitor in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an investigational, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key protease in the NF-κB signaling pathway, which is a critical driver of cell survival and proliferation in various B-cell malignancies. This compound was developed using a physics-based computational platform to ensure high potency and specificity for MALT1.
Q2: Is there any publicly available data on the off-target profile of this compound?
Q3: What does the clinical safety profile of this compound suggest about its off-target effects?
Phase 1 clinical trials in patients with relapsed/refractory B-cell malignancies have shown that this compound is generally well-tolerated with a favorable safety profile. The most common treatment-related adverse events reported were rash (12%) and fatigue (12%). While one treatment-related serious adverse event was reported, there were no dose-limiting toxicities or deaths due to treatment-emergent adverse events. This clinical safety profile suggests that at therapeutic doses, significant off-target effects are not a major concern.
Q4: Why is it still important to consider potential off-target effects in preclinical research?
Q5: What are some common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several experimental strategies can be employed to investigate off-target effects:
-
Kinome Scanning: This involves screening the inhibitor against a large panel of kinases to identify unintended interactions.
-
Proteomics-Based Approaches: Techniques like chemical proteomics and phosphoproteomics can identify the proteins that directly bind to the inhibitor or whose phosphorylation state changes upon treatment, providing a global view of the inhibitor's interactions within the cell.
-
Phenotypic Screening: Comparing the cellular effects of the inhibitor to those of other, structurally different inhibitors of the same target or to the effects of genetic knockdown of the target can help distinguish on-target from off-target phenotypes.
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structures of known protein targets.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide is intended to help you troubleshoot experiments where you observe unexpected or inconsistent results that may be attributable to off-target effects of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Observed phenotype is stronger or different than expected from MALT1 inhibition alone. | The phenotype may be due to this compound inhibiting one or more off-target proteins. | 1. Perform a dose-response analysis: Compare the IC50 for the observed phenotype with the known IC50 for MALT1 inhibition by this compound. A significant discrepancy may suggest an off-target effect. 2. Use a structurally unrelated MALT1 inhibitor: If a different MALT1 inhibitor does not reproduce the phenotype, it is more likely an off-target effect of this compound. 3. Rescue experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector of MALT1. |
| Cell viability is reduced in a cancer cell line not known to be dependent on the NF-κB pathway. | This compound might be affecting a critical survival pathway independent of MALT1 in that specific cell line. | 1. Confirm MALT1 expression and activity: Ensure that the cell line expresses MALT1 and that this compound is inhibiting its activity at the concentrations used. 2. Broad-spectrum kinase profiling: If available, perform a kinome scan or similar profiling to identify potential off-target kinases that might be essential for the survival of that cell line. |
| Conflicting results between this compound treatment and MALT1 siRNA/shRNA knockdown. | The discrepancy could arise from incomplete knockdown by RNAi, or this compound having off-target effects that are not mimicked by reducing MALT1 expression. | 1. Verify knockdown efficiency: Ensure that your siRNA/shRNA is effectively reducing MALT1 protein levels. 2. Evaluate compensation mechanisms: Chronic MALT1 knockdown might induce compensatory signaling pathways that are not affected by acute this compound treatment. 3. Consider scaffolding vs. enzymatic functions: this compound is an allosteric inhibitor of MALT1's enzymatic activity. RNAi removes the entire protein, including its scaffolding function. The observed differences may highlight the role of the MALT1 scaffold. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Potential Off-Target Interactions
This protocol outlines a general procedure for performing an in vitro kinase profiling assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad screen, a concentration of 1 µM is often used.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome. Panels can range from a few dozen to over 400 kinases.
-
Assay Performance: The assay is typically performed by a specialized vendor. The general principle involves incubating each kinase with a substrate and ATP in the presence of this compound or a vehicle control (DMSO). The activity of the kinase is then measured, often through the quantification of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration of this compound is calculated. A common threshold for a significant "hit" is >50% inhibition. Follow-up dose-response curves should be generated for any initial hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement and Identify Off-Targets
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.
-
Cell Treatment: Treat your cancer cell line of interest with this compound at various concentrations, alongside a vehicle control.
-
Heating Profile: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for MALT1 to confirm target engagement (a shift in the melting curve indicates binding). To identify potential off-targets, this can be coupled with mass spectrometry-based proteomics to analyze the entire soluble proteome.
Visualizing Potential Off-Target Scenarios
The following diagrams illustrate conceptual workflows and signaling pathways relevant to the investigation of off-target effects.
Caption: A logical workflow for identifying and validating potential off-target effects.
How to mitigate SGR-1505 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities of SGR-1505 in animal studies. The guidance is based on publicly available information and general principles of toxicology for MALT1 inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: We are observing unexpected weight loss and reduced activity in our high-dose this compound cohort. What steps should we take?
Answer:
Unexpected weight loss and reduced activity are general indicators of toxicity. The following steps are recommended:
-
Immediate Dose Reduction or Staggering: Consider reducing the dose in the affected cohort or implementing a dose staggering strategy (e.g., dosing every other day) to see if the adverse effects are reversible.
-
Supportive Care: Ensure animals have easy access to food and water. Providing nutritional supplements or hydration support may be necessary.
-
Clinical Pathology: Collect blood samples to assess for hematological and serum chemistry changes. Key parameters to examine include complete blood count (CBC), liver function tests (ALT, AST, ALP, bilirubin), and kidney function markers (BUN, creatinine).
-
Necropsy and Histopathology: If an animal is euthanized or found deceased, perform a full necropsy and collect tissues for histopathological analysis to identify target organs of toxicity.
-
Review Dosing Regimen: Re-evaluate the dose levels based on available preclinical pharmacokinetic data to ensure they are within a reasonable therapeutic window.[1]
Question: Our study animals are developing skin rashes and dermatitis after repeated dosing with this compound. How can we manage this?
Answer:
Dermatological toxicities, such as rash, have been reported as a common side effect in clinical trials of this compound.[2] Management in animal studies can involve:
-
Dermatological Scoring: Implement a standardized scoring system to quantify the severity of the rash (e.g., based on erythema, edema, and extent of involvement). This will allow for objective monitoring of the toxicity.
-
Topical Treatments: Consult with a veterinarian regarding the use of topical emollients or anti-inflammatory creams to alleviate discomfort, ensuring the treatment does not interfere with the study endpoints.
-
Dose-Response Assessment: Determine if the severity of the rash is dose-dependent. If so, identifying a dose that minimizes this effect while retaining efficacy is crucial.
-
Histopathological Examination: Collect skin biopsies from affected and unaffected areas for histopathological analysis to understand the underlying inflammatory process.
Question: We have noted elevated bilirubin levels in some of our study animals. What is the potential cause and how should we investigate it?
Answer:
Elevated blood bilirubin was observed in clinical trial patients with UGT1A1 polymorphisms.[2] While animal models may not perfectly replicate this specific genetic interaction, it points towards a potential for hepatic effects.
-
Fractionate Bilirubin: If total bilirubin is elevated, measure both direct (conjugated) and indirect (unconjugated) bilirubin. An increase in indirect bilirubin could suggest an issue with bilirubin conjugation, potentially related to UGT1A1 activity.
-
Assess Liver Function: Conduct a full liver panel, including ALT, AST, and ALP, to determine if the hyperbilirubinemia is associated with broader liver injury.
-
Genetic Screening (if applicable): If working with specific strains of rodents where genetic information is available, it may be possible to investigate if there are known polymorphisms in the Ugt1a1 gene that correlate with the observed toxicity.
-
Histopathology of the Liver: Examine liver tissue for any signs of cholestasis, inflammation, or cellular damage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, potent, and allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR).[3] MALT1's proteolytic activity is crucial for NF-κB signaling, a pathway that promotes the survival and proliferation of certain B-cell lymphomas.[5][6] By inhibiting MALT1, this compound blocks this signaling pathway, leading to anti-tumor activity.[3][6]
Q2: What is the reported safety profile of this compound in preclinical and clinical studies?
In 1-month GLP studies in rats and dogs, this compound demonstrated high exposure at the no-observed-adverse-effect-level (NOAEL).[1] It also showed a clean profile in hERG and Ames tests.[1] In a Phase 1 clinical trial in patients with B-cell malignancies, this compound was generally well-tolerated.[2][5] The most common treatment-emergent adverse events were rash and fatigue.[2] Asymptomatic increases in blood bilirubin were noted in patients with UGT1A1 polymorphisms, but there were no dose-limiting toxicities.[2]
Q3: How should we design a dose-range finding study for this compound in a new animal model?
A well-designed dose-range finding study is critical. The following approach is recommended:
-
Literature Review: Start with doses that have been shown to have anti-tumor activity in previous preclinical models, if available.[1][6]
-
Dose Escalation: Employ a dose escalation design with a minimum of 3-4 dose levels, including a low, medium, and high dose. The highest dose should be chosen to potentially identify a maximum tolerated dose (MTD).
-
Monitoring Parameters: Include daily clinical observations, weekly body weight measurements, and regular food and water intake monitoring.
-
Terminal Assessments: At the end of the study, perform a complete necropsy, organ weight analysis, and histopathology of key organs (liver, kidney, spleen, heart, lungs, and any tissues with gross lesions).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect satellite blood samples to correlate drug exposure with efficacy and toxicity markers.
Q4: Can this compound be combined with other agents in animal studies?
Yes, preclinical studies have shown that this compound has synergistic anti-tumor activity when combined with BTK inhibitors (like ibrutinib) and BCL-2 inhibitors.[3][6][7] When designing combination studies, it is important to first establish the MTD of this compound as a single agent in the chosen animal model. Subsequently, a dose-matrix study can be performed to identify the optimal doses for the combination, while monitoring for any additive or synergistic toxicity.
Data Presentation
Table 1: Template for In-Life Observations in this compound Animal Studies
| Group | Dose (mg/kg) | Animal ID | Day 1 | Day 2 | Day 3 | ... | Day X |
| Vehicle | 0 | 101 | |||||
| 102 | |||||||
| This compound | X | 201 | |||||
| 202 | |||||||
| This compound | Y | 301 | |||||
| 302 | |||||||
| This compound | Z | 401 | |||||
| 402 | |||||||
| Record clinical scores (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) for parameters like activity, posture, and skin condition. |
Table 2: Template for Clinical Pathology Data
| Group | Dose (mg/kg) | Animal ID | ALT (U/L) | AST (U/L) | Total Bili (mg/dL) | WBC (x10^9/L) |
| Vehicle | 0 | 101 | ||||
| 102 | ||||||
| This compound | X | 201 | ||||
| 202 | ||||||
| This compound | Y | 301 | ||||
| 302 | ||||||
| This compound | Z | 401 | ||||
| 402 | ||||||
| Bili = Bilirubin, WBC = White Blood Cell Count |
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeated-Dose Toxicity Study in Rodents
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and 3-4 dose levels of this compound). A typical group size is 5-10 animals per sex.
-
Dosing: Administer this compound orally once daily for 28 consecutive days. The vehicle should be appropriate for the formulation of this compound.
-
In-Life Monitoring:
-
Conduct daily clinical observations for any signs of toxicity.
-
Record body weights twice weekly.
-
Monitor food and water consumption weekly.
-
Perform a detailed clinical examination weekly.
-
-
Clinical Pathology: Collect blood samples via an appropriate route (e.g., tail vein or retro-orbital sinus) on Day 29 for hematology and serum chemistry analysis.
-
Necropsy and Histopathology:
-
On Day 29, euthanize all animals.
-
Perform a thorough gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
References
- 1. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 7. drughunter.com [drughunter.com]
SGR-1505 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of SGR-1505 in cell culture media. The following question-and-answer format directly addresses potential issues and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A1: Proper storage of this compound stock solutions is critical to maintaining its integrity. For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month. It is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: What is the expected stability of this compound once diluted in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media such as DMEM, RPMI-1640, or F-12. The stability of a small molecule in working solutions can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light.
Q3: What are the potential degradation pathways for this compound in cell culture media?
A3: Like many small organic molecules, this compound could be susceptible to two primary chemical degradation pathways in aqueous environments like cell culture media: hydrolysis and oxidation.
-
Hydrolysis: This is a reaction with water that can cleave labile functional groups such as esters, amides, or lactams. The rate of hydrolysis is often dependent on the pH of the solution.
-
Oxidation: This involves the loss of electrons and can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
Without specific stability data, it is prudent to assume that this compound may be susceptible to these pathways and take preventative measures.
Q4: How often should I replace the media containing this compound in my long-term cell culture experiments?
A4: Given the lack of specific stability data, for multi-day experiments, it is best practice to replace the media with freshly diluted this compound every 24 to 48 hours. This minimizes the potential impact of compound degradation on your experimental results. For shorter experiments (e.g., up to 8 hours), a single treatment may be sufficient, but this should be validated for your specific assay.
Troubleshooting Guide
Variability in experimental results when using this compound can sometimes be attributed to its stability and handling. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for Inconsistent Results
References
Addressing SGR-1505 resistance mechanisms in lymphoma models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SGR-1505 in lymphoma models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key protein in the nuclear factor kappa B (NF-κB) signaling pathway, which is a major driver for the survival and proliferation of certain B-cell lymphomas.[2][3] this compound inhibits the enzymatic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4]
Q2: In which lymphoma subtypes is this compound expected to be most effective?
This compound is expected to be most effective in lymphomas dependent on NF-κB signaling. This includes activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] Preclinical studies have shown its anti-proliferative activity in ABC-DLBCL cell lines.[4][5][6]
Q3: Can this compound be used in models with resistance to BTK inhibitors like ibrutinib?
Yes, MALT1 is located downstream of Bruton's tyrosine kinase (BTK) in the B-cell receptor signaling pathway.[3][5] This positioning makes it a rational target for lymphomas that have developed resistance to BTK inhibitors. Preclinical data show that this compound demonstrates anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[4][5][6] Furthermore, combining this compound with BTK inhibitors has shown to produce tumorostatic and regressive antitumor activity in preclinical models.[5][6]
Troubleshooting Guide
Issue 1: Sub-optimal or no response to this compound in a sensitive cell line.
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Question: My lymphoma cell line, which is supposed to be sensitive to MALT1 inhibition, is not responding to this compound treatment. What could be the reason?
-
Answer:
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Reagent Integrity: Confirm the stability and activity of your this compound compound. Ensure it has been stored correctly and prepare fresh solutions for each experiment.
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Cell Line Authenticity: Verify the identity and purity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of experimental variability.
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Assay Conditions: Optimize your cell viability assay. Ensure the cell seeding density is appropriate and that the assay incubation time is sufficient for this compound to exert its effect. We recommend a 72-hour incubation period.
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Target Engagement: Confirm that this compound is engaging its target, MALT1, in your experimental system. You can assess this by measuring the cleavage of MALT1 substrates, such as RelB or HOIL1, via Western blot. A reduction in the cleaved forms of these substrates would indicate target engagement.
-
Issue 2: Development of acquired resistance to this compound in vitro.
-
Question: My lymphoma cell line, which was initially sensitive to this compound, has developed resistance after prolonged exposure. What are the potential mechanisms?
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Answer: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from what is known about other targeted therapies:
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MALT1 Mutations: Although not yet reported, mutations in the MALT1 gene could potentially alter the allosteric binding site of this compound, reducing its inhibitory activity.
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Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative survival pathways. In the context of MALT1 inhibition, upregulation of parallel pathways like the PI3K/AKT/mTOR pathway could compensate for the loss of NF-κB signaling.[7]
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Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, could confer resistance to this compound-induced cell death.
-
Issue 3: Lack of in vivo efficacy of this compound in a xenograft model.
-
Question: this compound is effective in my lymphoma cell line in vitro, but I am not observing significant anti-tumor activity in my mouse xenograft model. What should I investigate?
-
Answer:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in your in vivo study is sufficient to achieve and maintain a therapeutic concentration of this compound in the tumor tissue. A pilot PK/PD study to correlate plasma drug concentration with target inhibition in the tumor is recommended.
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Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance.[8] Factors secreted by stromal cells within the microenvironment could activate alternative survival signals in the lymphoma cells, mitigating the effect of this compound.
-
Model System: The specific lymphoma cell line and the mouse strain used can influence treatment outcomes. Ensure the model is appropriate and well-characterized for studying the targeted pathway.
-
Quantitative Data
Table 1: Preclinical Efficacy of this compound
| Assay | Cell Line | IC50 | Reference |
| MALT1 Inhibition | OCI-LY10 | <10 nM | [1] |
| IL-10 Secretion | OCI-LY10 | 10-100 nM | [1] |
Table 2: Preliminary Phase 1 Clinical Trial Results of this compound in Relapsed/Refractory B-cell Malignancies (as of May 13, 2025)
| Parameter | Value | Reference |
| Number of Patients | 49 | [9][10] |
| Median Prior Lines of Therapy | 4 | [10] |
| Patients Exposed to BTK inhibitors | 55.1% | [10] |
| Overall Response Rate (ORR) | 22% | [9][10] |
| ORR by Histology | ||
| Chronic Lymphocytic Leukemia (CLL) | 3/17 | [10] |
| Waldenström Macroglobulinemia (WM) | 5/5 | [10] |
| Marginal Zone Lymphoma (MZL) | 1/5 | [10] |
| ABC-DLBCL | 1/4 | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-IKKα/β
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Cell Treatment and Lysis: Treat lymphoma cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IKKα/β (Ser176/180) and total IKKβ overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.
Diagrams
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress - BioSpace [biospace.com]
SGR-1505 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SGR-1505, a potent and orally active allosteric inhibitor of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] this compound is currently under investigation for the treatment of relapsed or refractory B-cell malignancies.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the MALT1 protein.[1][2][3][4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of the B-cell receptor (BCR).[6][7][8] In certain B-cell lymphomas, this pathway is constitutively active, promoting cell survival and proliferation. This compound acts as an allosteric inhibitor, meaning it binds to a site on the MALT1 protein distinct from the active site, to block its enzymatic activity.[1][2][3] This inhibition leads to a reduction in NF-κB signaling, which in turn can induce apoptosis and inhibit the growth of malignant B-cells.[9]
Q2: How should I handle and store this compound?
A2: this compound should be handled with care, using appropriate personal protective equipment. Avoid inhalation, and contact with skin and eyes. When handling the powder, prevent dust and aerosol formation and ensure adequate ventilation.[10]
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]
Q3: What is the solubility of this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethylsulfoxide (DMSO).[12][13] When preparing working solutions for cell culture, the final concentration of DMSO should generally be kept below 0.5% to avoid cellular toxicity.[11][13]
Q4: What are the known preclinical IC50 values for this compound?
A4: Preclinical data for this compound in the OCI-LY10 activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell line has shown the following IC50 values:
| Assay | Cell Line | IC50 |
| MALT1 Inhibition | OCI-LY10 | <10 nM[1] |
| IL-10 Secretion | OCI-LY10 | 10-100 nM[1] |
Experimental Protocols
BCL10 Cleavage Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of this compound on the proteolytic activity of MALT1 by measuring the cleavage of its substrate, BCL10.
Materials:
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ABC-DLBCL cell lines (e.g., OCI-LY10, TMD8)
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-BCL10, anti-actin (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
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Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system. The cleaved form of BCL10 will appear as a lower molecular weight band.
IL-10 Secretion Assay (ELISA)
This protocol measures the amount of IL-10 secreted by cells into the culture medium following treatment with this compound.
Materials:
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ABC-DLBCL cell lines
-
This compound
-
Human IL-10 ELISA kit
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the BCL10 cleavage assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant. It is recommended to centrifuge the supernatant to remove any cells or debris.[14]
-
ELISA Procedure: Follow the manufacturer's instructions provided with the IL-10 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of IL-10 in each sample based on the standard curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate.[15]
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only controls.[15]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).[17] The absorbance is proportional to the number of viable cells.
Troubleshooting Guides
Western Blot (BCL10 Cleavage Assay)
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Ensure accurate protein quantification and load a sufficient amount of protein.[18] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary.[18] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[18][19] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[20] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[21][22] | |
| Insufficient washing. | Increase the number and duration of wash steps.[21] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a literature search for validated antibodies. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[19][20] |
ELISA (IL-10 Secretion Assay)
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing. | Ensure all wells are thoroughly washed between steps.[23][24] |
| Reagent contamination. | Use fresh, sterile reagents and pipette tips.[24] | |
| Ineffective blocking. | Ensure the blocking step is performed according to the kit protocol.[24] | |
| Low Signal | Insufficient analyte in the sample. | Ensure cells are seeded at an appropriate density and that the incubation time is sufficient for cytokine secretion. |
| Improper reagent preparation. | Prepare standards and reagents exactly as described in the kit manual.[24] | |
| Reagent degradation. | Ensure the kit is stored correctly and has not expired. | |
| High Variability | Pipetting inconsistency. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing. | Ensure all wells are washed uniformly.[24] | |
| Edge effects on the plate. | Avoid using the outer wells of the plate if edge effects are suspected. |
Cell Proliferation (MTT Assay)
| Issue | Possible Cause | Solution |
| High Background | Contamination of media or reagents. | Use sterile technique and fresh reagents. |
| Phenol red in the media. | Use phenol red-free media for the assay. | |
| Low Signal | Low cell number. | Optimize cell seeding density. |
| Cell death due to other factors. | Ensure optimal cell culture conditions. | |
| High Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Incomplete formazan solubilization. | Ensure formazan crystals are fully dissolved before reading the plate. | |
| Presence of air bubbles. | Check for and remove air bubbles before reading the absorbance. |
Visualizations
MALT1 Signaling Pathway in B-Cell Lymphoma
Caption: this compound inhibits the MALT1-mediated NF-κB signaling pathway in B-cell lymphoma.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for assessing the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2661481-41-8|DC Chemicals [dcchemicals.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|2661481-41-8|MSDS [dcchemicals.com]
- 11. captivatebio.com [captivatebio.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. file.elabscience.com [file.elabscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bioquochem.com [bioquochem.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. biocompare.com [biocompare.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. assaygenie.com [assaygenie.com]
- 24. mybiosource.com [mybiosource.com]
SGR-1505: A Guide to Dissolution and Long-Term Storage for Research Applications
This technical support guide provides detailed instructions and answers frequently asked questions regarding the proper handling, dissolution, and long-term storage of SGR-1505, a potent and selective allosteric inhibitor of MALT1. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (207.56 mM). For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, directly add the appropriate volume of high-quality DMSO to the vial containing the powdered this compound to achieve your desired concentration. To aid dissolution, brief sonication in an ultrasonic bath is recommended.[1] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO.
Q3: What are the recommended storage conditions for powdered this compound?
A3: Unopened, powdered this compound is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1]
Q4: How should I store the this compound stock solution for long-term use?
A4: For long-term stability, the this compound stock solution in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they will remain stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
Q5: Can I dissolve this compound in aqueous buffers like PBS or in ethanol?
Q6: How do I prepare working solutions for my experiments from the DMSO stock?
A6: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium or experimental buffer. To avoid precipitation of the compound, it is advisable to perform serial dilutions. Always add a negative control with the same final concentration of DMSO to your experiment to account for any solvent effects.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (207.56 mM) | [1] |
| Powder Storage | -20°C for 3 years | [1] |
| 4°C for 2 years | [1] | |
| DMSO Stock Solution Storage | -80°C for 6 months | [1] |
| -20°C for 1 month | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required volume of DMSO: Based on the mass of this compound provided by the manufacturer, calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 481.79 g/mol .
-
Equilibrate reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to mix the contents.
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. For long-term storage, immediately place the aliquots in a -80°C freezer. For short-term use, they can be stored at -20°C.
This compound Handling and Storage Workflow
Caption: Workflow for the dissolution and storage of this compound.
References
SGR-1505 Technical Support Center: Overcoming Precipitation Issues in Aqueous Solutions
Welcome to the technical support center for SGR-1505. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot potential precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR) signaling pathway.[4][5] By inhibiting the proteolytic activity of MALT1, this compound disrupts the activation of the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.[5][6][7]
Q2: What are the basic physicochemical properties of this compound?
This compound is a small molecule with the following properties:
-
Appearance: White to off-white solid[1]
Q3: How should I store this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. In a DMSO solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: In which solvents is this compound soluble?
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions can occur if the compound's solubility limit is exceeded. This guide provides a systematic approach to diagnose and resolve such issues.
Problem: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer.
Below is a workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
1. Verify the Integrity of the DMSO Stock Solution
-
Observation: Before diluting in an aqueous buffer, ensure your this compound stock solution in DMSO is a clear, homogenous solution.
-
Cause: The stock solution may not have been prepared correctly, or the this compound may have degraded due to improper storage. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the product.[1]
-
Solution:
-
Prepare a fresh stock solution using high-quality, anhydrous DMSO.
-
If the compound does not readily dissolve, sonication may be required.[1]
-
Ensure the stock solution has been stored correctly at -80°C or -20°C.
-
2. Review the Dilution Protocol
-
Observation: Precipitation occurs immediately upon dilution into your aqueous buffer.
-
Cause: The final concentration of this compound in the aqueous solution may be too high, or the final concentration of DMSO may be too low to maintain solubility. A rapid change in solvent polarity can cause the compound to crash out of solution.
-
Solution:
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Final DMSO Concentration: For in vitro cellular assays, the final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.[8] However, if precipitation is an issue, a slightly higher but still non-toxic concentration may be necessary. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Lower Final Concentration: If possible, reduce the final working concentration of this compound in your assay.
-
3. Examine the Aqueous Buffer Composition
-
Observation: Precipitation occurs over time after dilution in the aqueous buffer.
-
Cause: The pH, ionic strength, or other components of your aqueous buffer may not be optimal for this compound solubility.
-
Solution:
-
pH Adjustment: The solubility of small molecules can be pH-dependent. While the pKa of this compound is not published, you can empirically test a range of buffer pH values to find the optimal condition for solubility.
-
Buffer Components: High salt concentrations or the presence of certain ions could potentially decrease the solubility of this compound. Consider using a simpler buffer system if possible.
-
Temperature: The solubility of compounds often increases with temperature. Gently warming the aqueous buffer before adding the this compound stock solution may help. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Maximum Solubility | 100 mg/mL (207.56 mM) with sonication | [1] |
| Recommended Stock Conc. | 10-50 mM | Inferred from data |
| Stock Solution Storage | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 4.818 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solution is not completely clear, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. General Protocol for a Cell-Based MALT1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on MALT1 in a cell-based assay.
Caption: Workflow for a cell-based MALT1 inhibition assay.
-
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., OCI-Ly10, a cell line with constitutive MALT1 activity) in a 96-well plate at a predetermined density.[4]
-
This compound Dilution:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).
-
-
Cell Treatment: Add the diluted this compound and the vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Readout:
-
Cell Viability: Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[9]
-
Biomarker Analysis: To confirm MALT1 inhibition, cell lysates can be analyzed by Western blot for the cleavage of MALT1 substrates like BCL10 or RelB.[9] Alternatively, secreted cytokines like IL-10 can be measured in the cell supernatant.[1][10]
-
-
Signaling Pathway Diagrams
MALT1 in the NF-κB Signaling Pathway
This compound acts by inhibiting the MALT1 protease, which is a critical component of the CBM complex that activates the NF-κB signaling pathway.
Caption: this compound inhibits MALT1 within the NF-κB signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2661481-41-8|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated In Silico Discovery of this compound: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound by Schrodinger for Primary Mediastinal B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. schrodinger.com [schrodinger.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. schrodinger.com [schrodinger.com]
Validation & Comparative
Comparative Analysis of MALT1 Inhibitors: SGR-1505 and JNJ-67856633
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), SGR-1505 and JNJ-67856633. Both molecules are currently in clinical development for the treatment of B-cell malignancies. This document summarizes their mechanism of action, preclinical efficacy, and available clinical data, with a focus on quantitative comparisons and experimental methodologies.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is downstream of the B-cell receptor (BCR).[1][2] MALT1 possesses both scaffolding and proteolytic (paracaspase) functions that are essential for the activation of the NF-κB signaling pathway, a key driver of proliferation and survival in many B-cell lymphomas.[1][2][3] this compound, developed by Schrödinger, and JNJ-67856633, from Janssen Research & Development, are both orally bioavailable, allosteric inhibitors that target the protease activity of MALT1.[4][5][6]
Mechanism of Action
Both this compound and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a site distinct from the active catalytic site of the protease.[4][5] This binding event induces a conformational change that inhibits the enzymatic activity of MALT1. The inhibition of MALT1 protease prevents the cleavage of its substrates, such as BCL10 and RelB, which in turn suppresses the constitutive NF-κB signaling that drives the growth of certain B-cell lymphomas.[5][7]
Signaling Pathway
The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and the point of intervention for this compound and JNJ-67856633.
Preclinical Data Comparison
The following tables summarize the available quantitative preclinical data for this compound and JNJ-67856633. It is important to note that these values may not be directly comparable due to potential differences in experimental conditions between studies.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | JNJ-67856633 |
| Biochemical MALT1 Inhibition (IC50) | 1.3 nM[4][8] | 22.4 nM[5] |
| MALT1 Inhibition (Ki) | Not Reported | 40.9 nM[9] |
| BCL10 Cleavage Assay (IC50) | 22 nM (in OCI-LY10 cells)[4] | Not specifically reported, but activity confirmed[5][7] |
| IL-10 Secretion Assay (IC50) | 36 nM (in OCI-LY10 cells)[4] | 77 nM[9] |
| IL-6 Secretion Assay (IC50) | Not Reported | 114 nM[9] |
| Antiproliferative Assay (IC50) | 71 nM (OCI-LY10 cells)[4] 57 nM (REC-1 cells)[4] | Activity confirmed in ABC-DLBCL cell lines[5] |
Note: A direct comparison of potency suggests this compound is more potent than JNJ-67856633 in preclinical assays. One study reported that this compound is approximately 50-fold more potent at inhibiting cytokine release in a whole blood assay compared to "JNJ-6633" (presumably JNJ-67856633).[10]
Clinical Development Status
Both this compound and JNJ-67856633 are currently in Phase 1 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory B-cell malignancies.[11][12][13][14]
This compound:
-
A Phase 1 trial (NCT05544019) is ongoing for patients with mature B-cell neoplasms.[2][13]
-
Initial data from the Phase 1 study in heavily pretreated patients with B-cell malignancies showed an overall response rate of 22% across all dose levels.[1][15]
-
The compound was reported to be well-tolerated with a favorable safety profile.[1][15]
JNJ-67856633:
-
A Phase 1 trial (NCT03900598) is ongoing for patients with Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[3][12]
-
Preliminary data from the dose-escalation study showed clinical activity in both indolent and aggressive lymphomas.[3]
-
The recommended Phase 2 dose was determined to be 300 mg once daily.[16]
Experimental Protocols
Below are generalized protocols for the key assays used to characterize MALT1 inhibitors, based on publicly available information and standard laboratory methods.
General Experimental Workflow
BCL10 Cleavage Assay (Western Blot)
-
Cell Culture and Treatment: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured under standard conditions. Cells are treated with varying concentrations of the MALT1 inhibitor (this compound or JNJ-67856633) or a vehicle control for a specified period.
-
Protein Extraction: After treatment, cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL10, which can detect both the full-length and cleaved forms of the protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified to determine the extent of cleavage inhibition by the compound.[17]
Cytokine (IL-10) Secretion Assay (ELISA)
-
Cell Culture and Treatment: B-cell lymphoma cell lines known to secrete IL-10 (e.g., OCI-LY10) are seeded in multi-well plates. The cells are then treated with a range of concentrations of the MALT1 inhibitor or a vehicle control.
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-10 in the supernatant is measured using a commercially available ELISA kit.[18][19][20] This typically involves the following steps:
-
Coating a microplate with an IL-10 capture antibody.
-
Adding the collected supernatants and a standard curve of known IL-10 concentrations.
-
Incubating with a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of IL-10 in each sample is determined by comparison to the standard curve. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in IL-10 secretion.
Antiproliferative Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with serial dilutions of the MALT1 inhibitor or a vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Viability Assessment: A reagent to measure cell viability is added to each well.
-
MTT Assay: MTT is reduced by metabolically active cells to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Assay: This reagent measures ATP levels, which correlate with the number of viable cells, through a luminescent signal.
-
-
Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The IC50 value is determined as the concentration of the inhibitor that reduces cell proliferation by 50% compared to the vehicle control.
Summary and Conclusion
This compound and JNJ-67856633 are both promising allosteric MALT1 inhibitors with demonstrated preclinical activity and ongoing clinical evaluation in B-cell malignancies. Based on the available preclinical data, this compound appears to be a more potent inhibitor of MALT1 than JNJ-67856633. Both compounds have shown clinical activity in early-phase trials. The detailed experimental protocols provided in this guide offer a framework for understanding the evaluation of these and similar targeted therapies. Further clinical data will be crucial to fully delineate the comparative efficacy and safety profiles of these two molecules and their potential roles in the treatment of B-cell lymphomas.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. schrodinger.com [schrodinger.com]
- 3. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Abstract 5690: Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
- 10. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting | Financial Post [financialpost.com]
- 11. schrodinger.com [schrodinger.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Study of the MALT1 Inhibitor JNJ-67856633 and Ibrutinib in Combination in B-cell NHL and CLL | MedPath [trial.medpath.com]
- 15. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress - BioSpace [biospace.com]
- 16. library.ehaweb.org [library.ehaweb.org]
- 17. researchgate.net [researchgate.net]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
SGR-1505 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models of B-Cell Lymphomas
For Immediate Release
Schrödinger's novel MALT1 inhibitor, SGR-1505, has shown significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of B-cell lymphomas. These findings position this compound as a promising therapeutic candidate for patients with relapsed or refractory forms of these malignancies. This comparison guide provides an objective analysis of this compound's efficacy, supported by available preclinical data, and a comparison with other MALT1 inhibitors in development.
Executive Summary
This compound, a potent and selective allosteric inhibitor of the MALT1 protease, has demonstrated robust tumor growth inhibition in preclinical models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), a common and aggressive form of non-Hodgkin lymphoma.[1] MALT1 is a critical downstream effector of the B-cell receptor (BCR) signaling pathway, which is a key driver of survival and proliferation in many B-cell malignancies. By inhibiting MALT1, this compound effectively targets a central node in the oncogenic signaling cascade. Preclinical studies have shown that this compound exhibits potent anti-proliferative activity in both BTK inhibitor-sensitive and -resistant ABC-DLBCL cell lines.[1] Furthermore, in vivo studies using patient-derived xenograft (PDX) models have confirmed its strong anti-tumor activity, both as a monotherapy and in combination with other targeted agents.[1][2][3]
Competitive Landscape: MALT1 Inhibitors
The therapeutic potential of MALT1 inhibition has led to the development of several compounds by different pharmaceutical companies. Key competitors for this compound include JNJ-67856633 (Safimaltib) from Johnson & Johnson and ABBV-525 from AbbVie. While direct head-to-head clinical data is not yet available, preclinical findings provide a basis for comparison.
| Compound | Developer | Mechanism of Action | Key Preclinical Efficacy Highlights in Xenograft Models |
| This compound | Schrödinger | Allosteric MALT1 Inhibitor | Demonstrated strong anti-tumor activity in multiple in vivo B-cell lymphoma xenograft models, both as monotherapy and in combination with BTK inhibitors.[3] In vitro and ex vivo assays suggest greater potency compared to JNJ-67856633.[4][5][6] |
| JNJ-67856633 (Safimaltib) | Johnson & Johnson | Allosteric MALT1 Inhibitor | Exhibited potent tumor growth inhibition in two human DLBCL xenograft models (OCI-Ly3 and OCI-Ly10) and in over five patient-derived DLBCL xenografts.[7][8] Showed dose-dependent tumor growth inhibition in a CARD11-mutant ABC-DLBCL model.[6] |
| ABBV-525 | AbbVie | MALT1 Inhibitor | A tool compound, ABBV-MALT1, demonstrated robust antitumor activity in malignant B-cell models resistant to BTK inhibitors and showed synergistic activity with the BCL2 inhibitor venetoclax in xenograft models.[9][10][11] |
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in PDX models.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell lymphomas.
-
Implantation: Small fragments of the tumor tissue are subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of a certain size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula Tumor Volume = (Length x Width^2) / 2 is commonly used.[12]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.[12][13]
Conclusion
The available preclinical data strongly support the continued development of this compound as a promising therapeutic agent for B-cell malignancies. Its potent MALT1 inhibition and demonstrated efficacy in patient-derived xenograft models, which closely mimic human disease, highlight its potential to address the unmet needs of patients with relapsed or refractory lymphomas. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. ASH 2023: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. Schrödinger, Inc. - Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting [ir.schrodinger.com]
- 5. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting | Financial Post [financialpost.com]
- 6. Paper: this compound Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 7. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
SGR-1505: A Comparative Analysis of a Potent and Selective MALT1 Protease Inhibitor
For Immediate Release
This guide provides a detailed comparison of SGR-1505, an investigational allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MALT1 inhibition in B-cell malignancies.
Introduction to this compound
This compound is an orally active, potent small molecule inhibitor that targets the allosteric site of the MALT1 protease.[1][2] MALT1 is a critical downstream component of the B-cell receptor (BCR) signaling pathway and its proteolytic activity is essential for the activation of NF-κB, a key transcription factor driving the proliferation and survival of certain B-cell lymphomas. This compound has demonstrated significant anti-proliferative activity in both Bruton's tyrosine kinase inhibitor (BTKi)-sensitive and -resistant cell lines of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1][3]
Specificity Profile of this compound
While Schrödinger, the developer of this compound, has stated that the compound possesses high specificity, a detailed quantitative specificity profile against a broad panel of other proteases (e.g., caspases, serine proteases, metalloproteinases) is not publicly available at the time of this publication. The available data primarily focuses on its high potency against its intended target, MALT1.
Comparative Potency Analysis
This compound has been shown to be a highly potent inhibitor of MALT1, with a biochemical IC50 of 1.3 nM.[4] In cellular assays, it inhibits MALT1 in OCI-LY10 cells with an IC50 of less than 10 nM and suppresses IL-10 secretion in the same cell line with an IC50 between 10-100 nM.[1]
For comparative purposes, the table below summarizes the available potency data for this compound and a competing clinical-stage MALT1 inhibitor, JNJ-67856633 (JNJ-6633).
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Biochemical Assay | MALT1 | 1.3 nM | [4] |
| BCL10 Cleavage Assay | OCI-LY10 | 22 nM | [4] | |
| IL-10 Secretion Assay | OCI-LY10 | 36 nM | [4] | |
| Antiproliferative Assay | OCI-LY10 | 71 nM | [4] | |
| Antiproliferative Assay | REC-1 (Mantle Cell Lymphoma) | 57 nM | [4] | |
| JNJ-67856633 | Comparison in human primary T-cell activation assay | Cytokine Production | This compound is at least ten-fold more potent | [3] |
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against MALT1 protease, based on methodologies described in the literature.
MALT1 Biochemical Protease Inhibition Assay
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial dilution of the compound is then prepared in assay buffer.
-
Enzyme Preparation: Recombinant MALT1 protease is diluted in assay buffer [25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% bovine serum albumin (BSA), 2 mmol/L DTT] to the desired concentration (e.g., 6 nmol/L).[5]
-
Incubation: The diluted MALT1 enzyme is pre-incubated with the serially diluted compound for a defined period (e.g., 40 minutes) at room temperature in a 384-well plate to allow for inhibitor binding.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic peptide substrate (e.g., TAMRA-LVSRGAAS-QSY7) to a final concentration of 2 mmol/L.[5]
-
Signal Detection: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
MALT1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of MALT1 in the B-cell receptor signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Protease Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory constant (IC50) of a compound against a target protease.
Caption: A generalized workflow for determining protease inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerated in silico discovery of this compound: A Potent MALT1 allosteric inhibitor for the treatment of mature B-cell malignancies - American Chemical Society [acs.digitellinc.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Comparative Guide to the Anti-Tumor Activity of SGR-1505 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of SGR-1505, an investigational MALT1 inhibitor, against other MALT1 inhibitors in development and a standard-of-care combination therapy. The data presented is based on publicly available preclinical and clinical study results.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR) and is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2] Dysregulation of the NF-κB pathway is a known driver in various B-cell malignancies. By inhibiting the proteolytic activity of MALT1, this compound aims to block the pro-survival signaling that contributes to tumor growth.[1]
In Vitro Anti-Tumor Activity
The in vitro potency of this compound has been evaluated in various B-cell lymphoma cell lines and compared with other MALT1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | OCI-LY10 (ABC-DLBCL) | Proliferation | Not Reported | [2] |
| OCI-LY3 (BTKi-resistant ABC-DLBCL) | Proliferation | Not Reported | [2] | |
| JNJ-67856633 | OCI-Ly10 (ABC-DLBCL) | IL-10 Secretion | 77 | [3] |
| OCI-Ly3 (ABC-DLBCL) | IL-6 Secretion | 114 | [3] | |
| ABBV-MALT1 | OCI-LY3 (ABC-DLBCL) | Relative Viability | ~100 | [4] |
| SUDHL-10 (GCB-DLBCL) | Relative Viability | >10,000 | [4] | |
| ONO-7018 | Not Specified | Not Specified | Not Publicly Available |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound and its alternatives has been demonstrated in preclinical xenograft models of B-cell lymphomas.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | ABC-DLBCL Cell Line-Derived Xenograft | Not Specified | Tumorostatic and regressive activity | [2] |
| Patient-Derived Xenograft (ABC-DLBCL) | Not Specified | Tumorostatic and regressive activity | [2] | |
| JNJ-67856633 | OCI-Ly10 Xenograft | Not Specified | Potent tumor growth inhibition | [5] |
| OCI-Ly3 Xenograft | Not Specified | Potent tumor growth inhibition | [5] | |
| ABBV-MALT1 | OCI-LY3 Xenograft | Not Specified | Potent xenograft inhibition | [4] |
| Ibrutinib + Venetoclax | TCL1 Mouse Model (CLL) | Not Specified | Synergistic anti-tumor effect | [6] |
Clinical Efficacy
This compound is currently in a Phase 1 clinical trial (NCT05544019) for patients with relapsed or refractory B-cell malignancies.[1][2] Other MALT1 inhibitors are also in early-phase clinical development. The combination of ibrutinib and venetoclax is an approved and widely used therapy for certain B-cell cancers.
| Compound/Combination | Study Phase | Population | Overall Response Rate (ORR) | Reference |
| This compound | Phase 1 | Relapsed/Refractory B-cell Malignancies | 22% (across all dose levels) | [7] |
| JNJ-67856633 | Phase 1 | Relapsed/Refractory B-cell NHL and CLL | Data not yet mature | [8] |
| ABBV-525 | Phase 1 | Relapsed/Refractory B-cell NHL | Data not yet mature | [9] |
| ONO-7018 | Phase 1 | Relapsed/Refractory NHL or CLL | Data not yet mature | [10] |
| Ibrutinib + Venetoclax | Phase 2 (CAPTIVATE) | Previously Untreated CLL/SLL | 96% | [11] |
| Ibrutinib + Venetoclax | Phase 1b/2 | Relapsed/Refractory DLBCL (non-GCB) | 61.5% | [12] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
B-cell lymphoma cell lines (e.g., OCI-LY10, OCI-LY3) are seeded in 96-well plates and treated with a dose range of the test compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model (General Protocol)
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The test compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified NF-κB signaling pathway in B-cell lymphomas and points of intervention.
Caption: General experimental workflow for preclinical and clinical evaluation of anti-tumor agents.
References
- 1. schrodinger.com [schrodinger.com]
- 2. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 1267: Combination therapy of JNJ-67856633, a novel, first-in-class MALT1 protease inhibitor, and JNJ-64264681, a novel BTK inhibitor, for the treatment of B-cell lymphomas | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s203.q4cdn.com [s203.q4cdn.com]
- 8. A Study of the MALT1 Inhibitor JNJ-67856633 and Ibrutinib in Combination in B-cell NHL and CLL | MedPath [trial.medpath.com]
- 9. A First-in-Human Phase 1 Study of ABBV-525, a Small-Molecule MALT1 Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 10. Phase 1 Study of ONO-7018 MALT1 Inhibitor | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 11. cllsociety.org [cllsociety.org]
- 12. University of California Health Chronic Lymphocytic Leukemia Trial → Venetoclax With High-dose Ibrutinib for CLL Progressing on Single Agent Ibrutinib [clinicaltrials.ucbraid.org]
SGR-1505: A Novel MALT1 Inhibitor for Ibrutinib-Resistant B-Cell Malignancies
A comparative guide for researchers and drug development professionals.
The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, presents a significant clinical challenge in the management of B-cell malignancies. SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), has emerged as a promising therapeutic strategy to overcome this resistance. This guide provides a comprehensive comparison of this compound with alternative therapies, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Efficacy of this compound in Ibrutinib-Resistant Settings
This compound has demonstrated significant preclinical activity in B-cell lymphoma models, including those resistant to BTK inhibitors.[1][2][3][4] As a key component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1 is a critical downstream mediator of NF-κB signaling, a pathway often constitutively activated in B-cell lymphomas and implicated in ibrutinib resistance.[2][3][5][6] By targeting MALT1, this compound offers a mechanism to bypass upstream resistance mechanisms involving BTK mutations.
Preclinical Activity
In vitro studies have shown that this compound effectively inhibits the proliferation of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, including both BTK inhibitor-sensitive (OCI-LY10) and -resistant (OCI-LY3) models.[1][2][3][4]
| Cell Line | Ibrutinib Sensitivity | This compound IC50 (MALT1 Cleavage) | This compound IC50 (IL-10 Secretion) | This compound IC50 (Proliferation) |
| OCI-LY10 | Sensitive | <10 nM[1] | 10-100 nM[1] | 71 nM[7] |
| OCI-LY3 | Resistant | Not specified | Not specified | Not specified but shows anti-proliferative activity[2][3][4] |
| REC-1 (MCL) | Not specified | Not specified | Not specified | 57 nM[7] |
Biochemical IC50: this compound has a biochemical IC50 of 1.3 nM for MALT1.[7]
In vivo studies using xenograft models of ABC-DLBCL and mantle cell lymphoma (MCL) have demonstrated that this compound, both as a monotherapy and in combination with ibrutinib, leads to tumor growth inhibition and regression.[3][7]
Clinical Efficacy
Initial data from the Phase 1 this compound-101 clinical trial (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies have shown encouraging preliminary efficacy.[8][9] The study enrolled heavily pretreated patients, a majority of whom had received prior BTK inhibitors.
| Malignancy | Overall Response Rate (ORR) | Patient Population |
| All B-Cell Malignancies | 22% (10/45 evaluable patients) | Relapsed/Refractory |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 18% (3/17) | Relapsed/Refractory |
| Waldenström Macroglobulinemia (WM) | 100% (5/5) | Relapsed/Refractory |
| Marginal Zone Lymphoma (MZL) | 20% (1/5) | Relapsed/Refractory |
Comparison with Alternative Therapies for Ibrutinib-Resistant B-Cell Malignancies
Several therapeutic options exist for patients with B-cell malignancies who have developed resistance to ibrutinib. These include second-generation covalent BTK inhibitors, non-covalent BTK inhibitors, and other targeted agents.
| Therapeutic Class | Drug | Efficacy in Ibrutinib-Resistant/Intolerant Setting |
| Second-Generation Covalent BTK Inhibitor | Acalabrutinib | CLL (Ibrutinib-Intolerant): ORR of 73%.[10] In a head-to-head trial in previously treated CLL, acalabrutinib showed non-inferior progression-free survival (PFS) to ibrutinib with a better safety profile.[11][12] |
| Second-Generation Covalent BTK Inhibitor | Zanubrutinib | MCL (Relapsed/Refractory): ORR of 83.7%, with a complete response (CR) rate of 77.9% in a long-term follow-up of a Phase 2 study.[13] While not exclusively in an ibrutinib-resistant cohort, it is a preferred option in the relapsed/refractory setting.[14] |
| Non-Covalent (Reversible) BTK Inhibitor | Pirtobrutinib | CLL/SLL (Prior Covalent BTKi): ORR of 62%.[15] MCL (Prior Covalent BTKi): ORR of 52%.[15] WM (Prior Covalent BTKi): Major response rate of 66.7%.[16] |
| PI3K Inhibitor | Duvelisib | Ibrutinib-Resistant Xenograft Model: Showed responsiveness irrespective of BTK mutations.[17][18] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling and the Role of MALT1
The B-cell receptor signaling pathway is crucial for the survival and proliferation of malignant B-cells. Upon BCR activation, a signaling cascade is initiated, leading to the formation of the CBM signalosome, composed of CARD11, BCL10, and MALT1.[19][20][21] MALT1, a paracaspase, is the effector molecule of this complex, and its proteolytic activity is essential for the activation of the NF-κB pathway, which promotes cell survival and proliferation.[22][23] Ibrutinib resistance can occur through mutations in BTK or downstream signaling components. This compound targets MALT1, a downstream node, thus bypassing BTK-dependent resistance mechanisms.
Caption: BCR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Efficacy Assessment
The following workflow outlines a typical in vitro experiment to assess the efficacy of a MALT1 inhibitor like this compound.
Caption: In vitro efficacy assessment workflow.
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
Ibrutinib-sensitive (e.g., OCI-LY10) and -resistant (e.g., OCI-LY3) B-cell lymphoma cell lines.
-
Complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution in DMSO.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in culture medium.
-
The cells are treated with varying concentrations of this compound or DMSO as a vehicle control.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a luminometer.
-
The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of this compound in a more clinically relevant in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor tissue from patients with ibrutinib-resistant B-cell malignancies.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Fresh tumor tissue from a patient is surgically implanted subcutaneously into the flank of immunocompromised mice.[24][25]
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[26]
-
Mice in the treatment group receive this compound orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamics, histology).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.
Conclusion
This compound represents a promising novel therapeutic agent for patients with ibrutinib-resistant B-cell malignancies. Its distinct mechanism of action, targeting the MALT1 component of the CBM complex, allows it to circumvent common resistance pathways that affect BTK inhibitors. Preclinical data robustly supports its anti-proliferative and anti-tumor effects in resistant models, and early clinical data demonstrates a favorable safety profile and encouraging efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population with a significant unmet medical need. The comparative data presented in this guide suggests that this compound holds the potential to be a valuable addition to the therapeutic armamentarium for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. schrodinger.com [schrodinger.com]
- 5. schrodinger.com [schrodinger.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 8. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
- 9. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of acalabrutinib in ibrutinibintolerant patients with relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the Therapeutic Potential of Zanubrutinib in the Treatment of Relapsed/Refractory Mantle Cell Lymphoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pirtobrutinib for the Treatment of B-Cell Malignancies: Recent Developments | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 17. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. gosset.ai [gosset.ai]
- 22. pnas.org [pnas.org]
- 23. Lymphomagenic CARD11/BCL10/MALT1 signaling drives malignant B-cell proliferation via cooperative NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
SGR-1505: A Comparative Analysis of a Novel MALT1 Inhibitor Across Lymphoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), across various B-cell lymphoma subtypes. This compound is currently in Phase 1 clinical development for relapsed or refractory B-cell malignancies[1]. This document summarizes key preclinical and clinical data, offers a comparative analysis against established therapies, and provides detailed experimental methodologies to support further research and development in this area.
Mechanism of Action: Targeting the NF-κB Pathway
This compound is an orally active, allosteric inhibitor of MALT1, a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway[2]. The CARD11-BCL10-MALT1 (CBM) complex, which is downstream of the B-cell receptor (BCR), activates the IκB kinase (IKK) complex, leading to the activation of NF-κB. In certain B-cell lymphomas, constitutive activation of the BCR pathway leads to uncontrolled cell proliferation and survival, driven by NF-κB. By inhibiting the proteolytic activity of MALT1, this compound effectively blocks this signaling cascade, leading to anti-proliferative effects in lymphoma cells[3][4].
Caption: this compound inhibits the MALT1 component of the CBM complex, blocking NF-κB signaling.
Preclinical Activity of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound in various B-cell lymphoma models.
In Vitro Potency:
This compound has shown potent inhibition of MALT1 proteolytic activity and antiproliferative effects in lymphoma cell lines, including those resistant to BTK inhibitors.
| Assay | Cell Line | IC50 (nM) |
| BCL10 Cleavage | OCI-LY10 (ABC-DLBCL) | 22 |
| IL-10 Secretion | OCI-LY10 (ABC-DLBCL) | 36 |
| Antiproliferative | OCI-LY10 (ABC-DLBCL) | 71 |
| Antiproliferative | REC-1 (Mantle Cell Lymphoma) | 57 |
In Vivo Efficacy:
In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with the BTK inhibitor ibrutinib[3][4]. These studies have shown that this compound can induce tumor stasis and regression.
Clinical Validation: Phase 1 Trial Results
Initial results from the Phase 1, open-label, multicenter, dose-escalation study (NCT05544019) in patients with relapsed or refractory mature B-cell malignancies have shown encouraging efficacy and a manageable safety profile for this compound.
Overall Efficacy:
As of the data cutoff, the overall response rate (ORR) across all dose levels was 22%[5].
Efficacy by Lymphoma Subtype:
| Lymphoma Subtype | Number of Patients | Overall Response Rate (ORR) | Notes |
| Chronic Lymphocytic Leukemia (CLL) | 17 | 18% (3/17) | Two responses were partial responses with lymphocytosis. |
| Waldenström Macroglobulinemia (WM) | 5 | 100% (5/5) | --- |
| Marginal Zone Lymphoma (MZL) | 5 | 20% (1/5) | --- |
| ABC-DLBCL | 4 | 25% (1/4) | One partial response. |
Safety and Tolerability:
This compound has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were rash (12%) and fatigue (12%)[5]. No dose-limiting toxicities or treatment-related deaths were reported.
Comparative Analysis with Alternative Therapies
This section provides a comparative overview of this compound's preliminary clinical data with the established efficacy of alternative treatments for various lymphoma subtypes. It is important to note that these are not head-to-head comparisons and patient populations in the respective trials may differ.
Chronic Lymphocytic Leukemia (Relapsed/Refractory)
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) |
| This compound | 18% | - | Not specified |
| Ibrutinib | 71%[5] | - | Neutropenia, pneumonia, dehydration |
| Ibrutinib + Venetoclax | 89% | 51% | Neutropenia, infections, diarrhea |
Waldenström Macroglobulinemia (Relapsed/Refractory)
| Treatment | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) Rate | Key Adverse Events (Grade ≥3) |
| This compound | 100% | - | Not specified |
| Zanubrutinib | 83% | 1 VGPR in the study | Neutropenia, hypertension, atrial fibrillation |
| Ibrutinib | - | 19.2% | Atrial fibrillation, hemorrhage, diarrhea |
Diffuse Large B-Cell Lymphoma (Relapsed/Refractory)
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) |
| This compound (ABC-DLBCL) | 25% | - | Not specified |
| Standard of Care (Chemo, Rituximab, etc.) | 52% | 23% | Myelosuppression, infections, febrile neutropenia |
| CAR-T Cell Therapy (Axicabtagene ciloleucel) | 74.4% | 67.1% | Cytokine release syndrome, neurotoxicity, cytopenias |
Marginal Zone Lymphoma (Relapsed/Refractory)
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) |
| This compound | 20% | - | Not specified |
| Ibrutinib | 48% | 3% | Anemia, thrombocytopenia, pneumonia |
| Rituximab + Bendamustine | 91.9% | 86.5% | Lymphopenia, neutropenia |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments.
MALT1 Protease Activity Assay (Biochemical)
This assay quantifies the enzymatic activity of MALT1 and the inhibitory potential of compounds like this compound.
-
Reagents: Purified recombinant MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4), this compound or other inhibitors.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add MALT1 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
-
Data Analysis: Calculate the rate of substrate cleavage. Determine the IC50 value of this compound by plotting the percentage of MALT1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (Antiproliferative)
This assay determines the effect of this compound on the proliferation of lymphoma cell lines.
-
Cell Lines: ABC-DLBCL (e.g., OCI-LY10), Mantle Cell Lymphoma (e.g., REC-1).
-
Reagents: Cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed lymphoma cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to untreated control cells to determine the percentage of viable cells. Calculate the IC50 value as described for the biochemical assay.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., OCI-LY10) or patient-derived tumor fragments into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at various doses and schedules. The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Caption: A typical workflow for the development and validation of a targeted therapy like this compound.
Logical Relationships of this compound Activity
The activity of this compound is logically linked to the underlying biology of the lymphoma subtypes.
Caption: The efficacy of this compound is linked to the dependence of certain lymphoma subtypes on the BCR/NF-κB signaling pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Outcomes of pirtobrutinib for relapsed/refractory mantle cell lymphoma in compassionate use program in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ajmc.com [ajmc.com]
- 5. Ibrutinib Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) Data Published in The New England Journal of Medicine [jnj.com]
A Head-to-Head Battle for NF-κB Suppression: SGR-1505 vs. Genetic Knockdown of MALT1
For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific cellular pathways is paramount. This guide provides a detailed comparison of two key methods for inhibiting the paracaspase MALT1, a critical mediator of NF-κB signaling: the potent, allosteric small molecule inhibitor SGR-1505 and genetic knockdown approaches such as siRNA and shRNA.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB activation downstream of antigen receptor signaling.[1][2][3] Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it a prime therapeutic target.[2][3] This guide will dissect the functional consequences of inhibiting MALT1 through pharmacological intervention with this compound versus genetic silencing, providing a framework for selecting the appropriate experimental approach.
Mechanism of Action: A Tale of Two Approaches
This compound is an orally active, potent allosteric inhibitor of MALT1.[4][5] It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state, thereby preventing the cleavage of its substrates.[5] This inhibition is typically rapid, reversible (depending on compound washout), and dose-dependent, allowing for precise temporal control over MALT1 activity.
Genetic knockdown, achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets MALT1 at the mRNA level.[6][7] These RNA molecules guide the RNA-induced silencing complex (RISC) to degrade MALT1 mRNA, leading to a significant reduction in MALT1 protein expression.[6] This method provides a high degree of target specificity but results in a more sustained, and less easily reversible, loss of the MALT1 protein.
Quantitative Comparison of Effects
The following tables summarize the quantitative data from studies evaluating the effects of MALT1 inhibition by either pharmacological agents or genetic knockdown on key cellular processes in ABC-DLBCL cell lines. While direct comparative studies using this compound and MALT1 knockdown in the same experiments are not yet published, data from other potent MALT1 inhibitors serve as a proxy for pharmacological intervention.
Table 1: Effect on Cell Viability and Proliferation in ABC-DLBCL Cell Lines
| Parameter | This compound | Genetic Knockdown (siRNA/shRNA) | References |
| Cell Line | OCI-Ly3, OCI-Ly10 | OCI-Ly3, HBL-1, TMD8 | [3][4] |
| Metric | Anti-proliferative Activity (IC50) | Reduction in Cell Viability | [3][4] |
| Result | IC50 < 100 nM | Significant decrease in viable cells over time | [3][4] |
Table 2: Impact on NF-κB Signaling and MALT1 Substrate Cleavage
| Parameter | This compound / MALT1 Inhibitors | Genetic Knockdown (siRNA/shRNA) | References |
| MALT1 Substrate Cleavage (e.g., BCL10, CYLD) | Inhibition of cleavage (this compound IC50 in OCI-Ly10 < 10 nM for BCL10 cleavage) | Abolished cleavage due to protein absence | [4] |
| NF-κB Reporter Activity | Significant reduction | Significant reduction | |
| Nuclear Translocation of c-Rel | Substantial reduction in nuclear c-Rel | Substantial reduction in nuclear c-Rel | |
| NF-κB Target Gene Expression (e.g., BCL-XL, IL-6, IL-10) | Decreased expression | Decreased expression | |
| Cytokine Secretion (IL-10) | Inhibition of secretion (this compound IC50 in OCI-Ly10 = 10-100 nM) | Reduced secretion | [4] |
Visualizing the Interventions
The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for comparing this compound and MALT1 knockdown.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF this compound AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schrodinger.com [schrodinger.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Efficient shRNA delivery into B and T lymphoma cells using lentiviral vector-mediated transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGR-1505 and Other Investigational MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in a variety of B-cell malignancies. As a key component of the CARD11-BCL10-MALT1 (CBM) complex, MALT1 possesses protease activity that is crucial for NF-κB signaling, a pathway frequently dysregulated in cancers such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL).[1] Inhibition of MALT1 offers a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors like those targeting Bruton's Tyrosine Kinase (BTK). This guide provides a comparative overview of SGR-1505, a potent MALT1 inhibitor, and other investigational MALT1 inhibitors, with a focus on available preclinical and clinical data.
Overview of Investigational MALT1 Inhibitors
Several MALT1 inhibitors are currently in various stages of preclinical and clinical development. This guide will focus on a selection of these molecules: this compound, JNJ-67856633 (Safimaltib), ABBV-525, and ONO-7018. It is important to note that the development of ONO-7018 was discontinued for strategic reasons.[2]
Preclinical Data Comparison
The preclinical efficacy of these inhibitors has been evaluated through various in vitro assays, including biochemical assays to measure direct inhibition of the MALT1 enzyme and cellular assays to assess their effects on downstream signaling and cell proliferation.
| Inhibitor | Biochemical IC50 (MALT1) | Cellular IC50 (IL-6 Secretion) | Cellular IC50 (IL-10 Secretion) | Cell Proliferation GI50 |
| This compound | Not available | Not available | Not available | Not available |
| JNJ-67856633 (Safimaltib) | 74 nM[3] | 114 nM[3] | 77 nM[3] | Not available |
| ONO-7018 | 24.9 nM[2] | Not available | Not available | Not available |
| ABBV-525 | Not available | Not available | Not available | Not available |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Preclinical studies have shown that this compound is a potent MALT1 inhibitor.[4] In preclinical models, this compound has demonstrated anti-tumor activity both as a monotherapy and in combination with BTK and BCL-2 inhibitors.[5][6] One preclinical study suggested that this compound is more potent than JNJ-67856633, requiring an approximately 50-fold lower concentration to achieve 90% inhibition of cytokine release in an in vitro whole blood assay.[4]
JNJ-67856633 is an allosteric MALT1 protease inhibitor that has shown potent anti-lymphoma activity in preclinical in vitro and in vivo models.[7][8] It effectively inhibits the proliferation of ABC-DLBCL cell lines with mutations in CD79b or CARD11.[9]
ONO-7018 also demonstrated preclinical efficacy in several lymphoma models and showed synergistic effects when combined with the BTK inhibitor tirabrutinib.[10]
Preclinical studies of a tool compound for ABBV-525, ABBV-MALT1, demonstrated potent activity against MALT1-relevant biomarkers and showed robust antitumor activity in malignant B-cell models resistant to BTK inhibitors.[11]
Clinical Data Comparison
Clinical trials for these MALT1 inhibitors are ongoing, with some preliminary data available, primarily from Phase 1 studies focused on safety and initial efficacy.
| Inhibitor | Phase of Development | Target Indications | Key Clinical Findings |
| This compound | Phase 1[12] | Relapsed/Refractory B-cell Malignancies[12] | Favorable safety profile and well-tolerated. Encouraging preliminary efficacy with an Overall Response Rate (ORR) of 22% across all dose levels in a Phase 1 study.[13] Responses were observed in patients with CLL and Waldenström macroglobulinemia.[13] |
| JNJ-67856633 (Safimaltib) | Phase 1[7] | Relapsed/Refractory B-cell Non-Hodgkin Lymphoma (B-NHL) and CLL[7] | Manageable safety profile. Demonstrated clinical activity in both indolent and aggressive lymphomas.[7] In a Phase 1 study, the ORR at the recommended Phase 2 dose was 27.8%.[14] |
| ABBV-525 | Phase 1[15] | Relapsed/Refractory B-cell Malignancies[11] | Currently recruiting patients for a first-in-human Phase 1 trial to assess safety, tolerability, and preliminary efficacy.[11][16] |
| ONO-7018 | Development Terminated (Previously Phase 1)[2] | Relapsed/Refractory Non-Hodgkin Lymphoma (NHL) and CLL[17] | A Phase 1 study was initiated to evaluate safety and efficacy, but development was discontinued for strategic reasons.[2][17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the MALT1 signaling pathway and the general workflow of the experiments used to evaluate them.
MALT1 Signaling Pathway
MALT1 is a key component of the CBM complex, which acts downstream of the B-cell receptor (BCR).[18] Upon BCR activation, a signaling cascade leads to the formation of the CBM complex, which in turn activates MALT1's protease function.[19] Activated MALT1 then cleaves several substrates, leading to the activation of the NF-κB pathway, which promotes cell survival and proliferation.[20]
Caption: MALT1 Signaling Pathway in B-Cells.
General Experimental Workflow for MALT1 Inhibitor Evaluation
The evaluation of MALT1 inhibitors typically follows a standardized workflow, starting from biochemical assays to in vivo animal studies.
Caption: Experimental Workflow for MALT1 Inhibitor Development.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, here are general methodologies for key experiments.
MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
-
Reagents and Materials: Recombinant MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the MALT1 enzyme in an assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[21]
-
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials: MALT1-dependent cancer cell lines (e.g., ABC-DLBCL lines), cell culture medium, and a reagent to measure cell viability (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in multi-well plates and treated with various concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.
-
The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
The GI50 value is determined by plotting the percentage of growth inhibition against the inhibitor concentration.[21][22]
-
Cytokine Secretion Assay
This assay measures the inhibitor's effect on the secretion of MALT1-dependent cytokines, such as IL-6 and IL-10.
-
Reagents and Materials: MALT1-dependent cell lines, cell culture medium, the test inhibitor, and ELISA kits for the specific cytokines.
-
Procedure:
-
Cells are treated with different concentrations of the inhibitor for a specific duration.
-
The cell culture supernatant is collected.
-
The concentration of the cytokine in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.
-
The IC50 value is calculated based on the reduction in cytokine secretion at different inhibitor concentrations.[1]
-
Conclusion
The landscape of MALT1 inhibitors is rapidly evolving, with several promising candidates in clinical development. This compound has demonstrated a favorable safety profile and encouraging preliminary efficacy in early clinical trials, positioning it as a potentially significant therapeutic option for patients with relapsed/refractory B-cell malignancies. Head-to-head comparisons with other MALT1 inhibitors like JNJ-67856633 are crucial for understanding the relative potency and potential clinical benefits of each compound. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential of MALT1 inhibition will emerge, hopefully leading to new and effective treatments for patients with difficult-to-treat B-cell cancers.
References
- 1. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 2. Ono terminates development of Chordia’s cancer drug candidate | BioWorld [bioworld.com]
- 3. | BioWorld [bioworld.com]
- 4. Schrödinger Presents Data Supporting Advancement of this compound and SGR-2921 at American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]
- 5. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for this compound for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 6. businesswire.com [businesswire.com]
- 7. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abstract 5690: Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 10. ONO-7018, a First-in-Class MALT1 Inhibitor, Provides Novel Therapeutic Strategies for B Cell Malignancies: Overcoming BTK Inhibitor Acquired Resistance and Enhancing the Antitumor Effect of BTK Inhibitors | Blood | American Society of Hematology [ashpublications.org]
- 11. A First-in-Human Phase 1 Study of ABBV-525, a Small-Molecule MALT1 Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 12. schrodinger.com [schrodinger.com]
- 13. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for this compound at EHA Annual Congress [ir.schrodinger.com]
- 14. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) | Semantic Scholar [semanticscholar.org]
- 15. ABBV-525: A phase 1 trial of ABBV-525 in people with B-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]
- 16. ABBV-525, A New CLL Medicine in Clinical Trials - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 17. Phase 1 Study of ONO-7018 MALT1 Inhibitor | ONO Pharma USA, Inc. [us.ono-pharma.com]
- 18. Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 22. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Synergy: SGR-1505 and Venetoclax in B-Cell Malignancies
A detailed analysis of the synergistic anti-tumor activity of the MALT1 inhibitor, SGR-1505, when combined with the BCL-2 inhibitor, venetoclax, offering a promising therapeutic strategy for B-cell lymphomas.
In the landscape of targeted cancer therapies, the combination of agents with complementary mechanisms of action holds the key to overcoming resistance and enhancing efficacy. This guide provides a comprehensive comparison of the synergistic effects of this compound, a novel MALT1 inhibitor, with the established BCL-2 inhibitor, venetoclax, in preclinical models of B-cell malignancies. Experimental data supporting this synergy is presented, alongside detailed protocols for the key assays and visualizations of the underlying biological pathways and experimental workflows.
Mechanisms of Action: A Dual Assault on Cancer Cells
This compound and venetoclax target distinct but complementary pathways crucial for the survival of B-cell lymphoma cells.
This compound: Targeting the NF-κB Pathway
This compound is an investigational, orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which acts downstream of the B-cell receptor (BCR).[3] In many B-cell lymphomas, constitutive activation of the BCR signaling pathway leads to the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cell survival and proliferation.[3] this compound inhibits the proteolytic activity of MALT1, thereby blocking NF-κB signaling and inducing anti-proliferative effects in both BTK inhibitor (BTKi)-sensitive and resistant cancer cells.[2]
Venetoclax: Restoring Apoptosis
Venetoclax is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[4][6] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that can then initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[4][5][6]
Synergistic Effect of this compound and Venetoclax: Preclinical Evidence
Preclinical studies have demonstrated a strong synergistic effect when combining this compound with venetoclax in diffuse large B-cell lymphoma (DLBCL) models. This synergy suggests that the dual inhibition of NF-κB and BCL-2 pathways is more effective than targeting either pathway alone.
A study by Schrödinger presented at the American Society of Hematology (ASH) 2023 Annual Meeting showcased the potent synergy between this compound and venetoclax in the OCI-LY3 DLBCL cell line.[5][7] The combination demonstrated a stronger impact on cell viability compared to the combination of venetoclax with another clinical-stage MALT1 inhibitor, JNJ-6633.[5]
Quantitative Data: In Vitro Cell Viability
The following table summarizes the key findings from the in vitro combination study. The data is derived from a CellTiter-Glo (CTG) assay, which measures cell viability. The Bliss synergy score is used to quantify the degree of synergy, where a higher score indicates a stronger synergistic interaction.
| Treatment | Cell Line | Assay Duration | Key Findings |
| This compound + Venetoclax | OCI-LY3 | 4 days | The combination of this compound and venetoclax resulted in a significant increase in the inhibition of cell proliferation compared to either agent alone, with a high Bliss synergy score indicating strong synergy.[5] |
| JNJ-6633 + Venetoclax (Comparator) | OCI-LY3 | 4 days | The combination of the comparator MALT1 inhibitor, JNJ-6633, with venetoclax also showed a synergistic effect, but the effect was less pronounced than that observed with this compound.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to validate the synergy between this compound and venetoclax, based on established methodologies for similar combination studies.
In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the effect of drug combinations on cell proliferation and to quantify synergy.
1. Cell Culture:
-
The OCI-LY3 cell line is cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]
2. Drug Preparation:
-
This compound and venetoclax are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in the cell culture medium.
3. Cell Seeding:
-
OCI-LY3 cells are seeded into 96-well plates at a density of 10,000 cells per well.
4. Drug Treatment:
-
Cells are treated with a matrix of different concentrations of this compound and venetoclax, both as single agents and in combination.
-
A control group is treated with a corresponding concentration of DMSO.
5. Viability Assay:
-
After a 4-day incubation period, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
6. Data Analysis:
-
The percentage of cell inhibition is calculated relative to the DMSO-treated control.
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
Synergy is quantified using the Bliss synergy score, calculated using software such as SynergyFinder.
In Vivo Tumor Xenograft Study and RNA-Seq Analysis
This protocol outlines the methodology for evaluating the in vivo efficacy of the drug combination and for analyzing the resulting changes in gene expression.
1. Animal Model:
-
Female immunodeficient mice (e.g., NOD-scid gamma mice) are used.
-
OCI-LY3 cells are implanted subcutaneously into the flanks of the mice.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle control, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Drugs are administered orally according to a predetermined dosing schedule (e.g., daily for 28 days).[5]
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight is monitored as an indicator of toxicity.
4. RNA Sequencing (RNA-Seq):
-
At the end of the treatment period, tumors are excised from the mice.
-
Total RNA is extracted from the tumor tissue.
-
RNA quality and quantity are assessed.
-
RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Sample Preparation Kit).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina).
5. Bioinformatic Analysis:
-
The resulting sequencing reads are aligned to a reference genome.
-
Differential gene expression analysis is performed to identify genes that are up- or down-regulated in the combination treatment group compared to the control and single-agent groups.
-
Pathway analysis is conducted to identify the biological pathways that are most significantly affected by the combination treatment.[5]
Visualizing the Synergy: Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in this research.
Caption: Mechanism of action of this compound and venetoclax.
References
- 1. This compound, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 2. runtogen.com [runtogen.com]
- 3. Paper: A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of this compound As Monotherapy in Subjects with Mature B-Cell Malignancies [ash.confex.com]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. businesswire.com [businesswire.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
Safety Operating Guide
Proper Disposal of SGR-1505: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of SGR-1505, a potent MALT1 allosteric inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is an investigational compound used in cancer research, specifically targeting mature B-cell malignancies.[1][2] Due to its hazardous properties, including acute oral toxicity and high toxicity to aquatic life with long-lasting effects, all personnel must handle and dispose of this compound with the utmost care.[3]
Chemical and Safety Data
A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C18H12ClF4N9O | [3][4] |
| Molecular Weight | 481.79 g/mol | [3][4] |
| CAS Number | 2661481-41-8 | [3][4] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4) | [3] |
| Acute aquatic toxicity (Category 1) | [3] | |
| Chronic aquatic toxicity (Category 1) | [3] | |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| H410: Very toxic to aquatic life with long lasting effects. | [3] |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol must be followed for the disposal of this compound and its containers.
Personnel Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Disposal of Unused this compound Powder:
-
Do not dispose of this compound powder directly in the trash or down the drain.
-
Carefully collect all waste powder in a designated, clearly labeled hazardous waste container.
-
The container must be sealed and stored in a cool, well-ventilated area away from incompatible materials.
-
Arrange for pickup and disposal by an approved hazardous waste disposal company.
Disposal of this compound Solutions:
-
Do not pour this compound solutions down the drain.
-
Collect all solutions containing this compound in a designated, clearly labeled hazardous waste container.
-
If necessary, absorb small spills with an inert material (e.g., vermiculite, sand) and place the contaminated material into the hazardous waste container.
-
Seal the container and store it in a secure area pending disposal by a certified hazardous waste contractor.
Disposal of Contaminated Labware:
-
All labware (e.g., vials, pipette tips, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the designated hazardous waste container for solutions.
-
Place the rinsed, empty labware in a separate, clearly labeled hazardous waste container for solid waste.
-
Dispose of the container through an approved hazardous waste disposal service.
Precautionary Statement Summary for Disposal:
-
P273: Avoid release to the environment.[3]
-
P391: Collect spillage.[3]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[3]
This compound Signaling Pathway
This compound is an allosteric inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][5][6] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which mediates NF-κB signaling downstream of the B-cell receptor.[1][6] By inhibiting MALT1, this compound disrupts this pathway, which is a key driver in certain B-cell lymphomas.[6]
Caption: this compound inhibits the MALT1 component of the CBM complex, blocking NF-κB activation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
